Nanangenine F
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H34O5 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[(1R,4R,4aR,5R,8aS)-4-formyl-4,5-dihydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] hexanoate |
InChI |
InChI=1S/C21H34O5/c1-6-7-8-9-17(24)26-15-12-14(2)21(25,13-22)20(5)16(23)10-11-19(3,4)18(15)20/h12-13,15-16,18,23,25H,6-11H2,1-5H3/t15-,16-,18+,20+,21-/m1/s1 |
InChI Key |
YBVXMQREWROXKL-XDISJUHXSA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CC[C@H]2O)(C)C)C)(C=O)O)C |
Canonical SMILES |
CCCCCC(=O)OC1C=C(C(C2(C1C(CCC2O)(C)C)C)(C=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Nanangenine F: A Technical Guide for Researchers
An In-depth Overview of the Chemical Structure, Properties, and Biological Activities of a Novel Drimane Sesquiterpenoid
Introduction
Nanangenine F is a drimane sesquiterpenoid, a class of natural products characterized by a bicyclic drimane core.[1] It is a fungal metabolite isolated from the novel Australian fungus, Aspergillus nanangensis.[1][2] The nanangenine family of compounds, including this compound, represents a significant portion of the secondary metabolites produced by this fungus.[3] this compound has demonstrated notable biological activities, including antibacterial and cytotoxic effects, making it a compound of interest for further investigation in drug discovery and development.[1] This document provides a comprehensive technical overview of this compound, summarizing its chemical and physical properties, biological activities, and the experimental protocols for its isolation and characterization.
Chemical Structure and Properties
This compound is structurally defined as (1R,4R,4aR,5R,8aS)-4-formyl-4,5-dihydroxy-3,4a,8,8-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl hexanoate.[1] Its structure was elucidated through detailed spectroscopic analysis, including high-resolution electrospray ionisation mass spectrometry (HRESI(+)-MS) and NMR spectroscopy.[3]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | (1R,4R,4aR,5R,8aS)-4-formyl-4,5-dihydroxy-3,4a,8,8-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl hexanoate | [1] |
| Molecular Formula | C₂₁H₃₄O₅ | [1][3] |
| Formula Weight | 366.5 g/mol | [1] |
| Physical Description | White powder / Solid | |
| Purity | ≥95% | [1] |
| Optical Rotation | [α]D²⁴ -268 (c 0.24, MeOH) | |
| SMILES | CC1(C)CC--INVALID-LINK--[C@@]2(C)[C@@]1([H])--INVALID-LINK--C=C(C)[C@]2(O)C=O | [1] |
| InChI Key | YBVXMQREWROXKL-XDISJUHXSA-N | [1] |
Biological Activity
This compound has been evaluated for its in vitro biological activities and has shown both antibacterial and cytotoxic properties.
Antibacterial Activity
This compound exhibits activity against the Gram-positive bacterium Bacillus subtilis, with a reported IC₅₀ value of 78 µg/mL.[1]
Cytotoxic Activity
The cytotoxic effects of this compound have been assessed against a panel of cancer and non-cancerous cell lines. The compound displayed cytotoxicity against murine myeloma (NS-1), prostate cancer (DU145), and breast cancer (MCF-7) cell lines.[1] Notably, it also showed cytotoxicity towards non-cancerous neonatal foreskin fibroblast (NFF) cells.[1] The IC₅₀ values are summarized in the table below.
Table 2: Cytotoxic Activity of this compound (IC₅₀ values)
| Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |
| NS-1 | Murine Myeloma | 49 | [1] |
| DU145 | Human Prostate Carcinoma | 95 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | 49 | [1] |
| NFF | Neonatal Foreskin Fibroblast | 84 | [1] |
| B. subtilis | Gram-positive bacterium | 78 | [1] |
Currently, the specific signaling pathways through which this compound exerts its cytotoxic effects have not been elucidated in the available scientific literature. Further research is required to determine its mechanism of action.
Experimental Protocols
The following sections detail the methodologies for the production, isolation, and biological evaluation of this compound.
Fungal Cultivation and Metabolite Production
-
Cultivation : The fungus is cultivated on solid substrates such as jasmine rice and pearl barley.[3]
-
Incubation : The cultures are incubated for 21 days to allow for sufficient growth and production of secondary metabolites.[3]
Isolation and Purification of this compound
The general workflow for isolating this compound is as follows:
-
Extraction : The fungal cultures are extracted with acetone.
-
Partitioning : The resulting aqueous residue is partitioned with ethyl acetate (EtOAc) to separate compounds based on polarity.
-
Defatting : The extract is then defatted using hexane to remove non-polar lipid components.
-
Purification : Final purification of this compound from the enriched extract is achieved through reversed-phase preparative High-Performance Liquid Chromatography (HPLC).[3]
Cytotoxicity Assay Protocol (General Methodology)
While the specific parameters for the cytotoxicity assays of this compound are not detailed in the referenced abstracts, a general protocol for such an assay is provided below. This is representative of standard in vitro methods used to determine the IC₅₀ values.
-
Cell Seeding : Target cells (e.g., MCF-7, DU145) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : A stock solution of this compound is prepared and serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing these dilutions. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the compound dilutions.
-
Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
Viability Assessment : Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
-
MTT Assay : MTT solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. A solubilizing agent is then added to dissolve the formazan crystals, and the absorbance is read using a microplate reader.
-
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Conclusion
This compound is a drimane sesquiterpenoid with demonstrated antibacterial and broad-spectrum cytotoxic activities. Its well-defined chemical structure and interesting biological profile make it a valuable candidate for further investigation in the fields of medicinal chemistry and pharmacology. Future research should focus on elucidating its mechanism of action, including the identification of its molecular targets and affected signaling pathways, to better understand its therapeutic potential. The synthesis of analogues could also provide insights into the structure-activity relationships of this compound class.
References
Preliminary Studies on Nanangenine F: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanangenine F is a drimane sesquiterpenoid natural product isolated from the Australian fungus Aspergillus nanangensis.[1] As part of a larger family of nanangenine compounds, it represents a novel chemical scaffold with potential for biological activity. This document summarizes the currently available public information regarding this compound and outlines the significant gaps in knowledge concerning its mechanism of action.
Current State of Research
Initial investigations into the nanangenine family of compounds have primarily focused on their isolation, chemical characterization, and biosynthesis. While these foundational studies are critical, they have not yet been followed by in-depth explorations of the specific molecular mechanisms by which these compounds may exert biological effects.
A review of the published literature reveals that while the nanangenines have undergone preliminary in vitro bioactivity screening against a panel of bacteria, fungi, mammalian cell lines, and plants, the detailed results of these assays are not extensively reported.[1][2] Consequently, there is a notable absence of data pertaining to the specific cellular targets, signaling pathways, and dose-response relationships of this compound.
Quantitative Data
A thorough search of scientific databases has not yielded any quantitative data related to the mechanism of action of this compound. This includes, but is not limited to, data such as:
-
IC50 or EC50 values against specific cell lines or molecular targets
-
Enzyme inhibition constants (Ki)
-
Receptor binding affinities (Kd)
-
Quantitative measurements of changes in protein expression or phosphorylation levels
-
Data on the modulation of gene expression
The following table summarizes the physicochemical data that has been reported for this compound.
| Property | Value | Reference |
| Molecular Formula | C21H34O5 | [1] |
| HRMS-ESI (+, m/z) | [M + H]+ calcd. for C21H35O5+, 367.2479; found, 367.2483 | [1] |
| Optical Rotation | [α]D24 −268 (c 0.24, MeOH) | [1] |
| UV (MeCN) λmax (log ε) | 200 (3.96); 203 (3.82) nm | [1] |
Experimental Protocols
Detailed experimental protocols for investigating the mechanism of action of this compound are not available in the current body of scientific literature. The published methods primarily describe the isolation and structural elucidation of the compound.
Isolation of this compound
The general workflow for the isolation of this compound from Aspergillus nanangensis is outlined below.
Signaling Pathways
There are currently no published studies that identify or propose a signaling pathway modulated by this compound. Research in this area is a prerequisite for understanding its potential therapeutic applications and toxicological profile.
Future Directions
The preliminary characterization of this compound opens the door for a host of mechanistic studies. Future research efforts should be directed towards:
-
Comprehensive Biological Screening: Elucidating the full spectrum of biological activities of this compound through extensive in vitro and in vivo screening.
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the molecular targets of this compound.
-
Pathway Analysis: Investigating the effects of this compound on key cellular signaling pathways implicated in disease, such as those involved in inflammation, proliferation, and apoptosis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the chemical moieties responsible for any observed biological activity.
The study of this compound is in its infancy. While its structure has been elucidated, its mechanism of action remains unknown. The information presented in this document highlights the significant opportunities that exist for further research into this novel natural product. A detailed investigation into its biological effects is warranted to determine its potential as a lead compound for drug discovery.
References
In-Depth Technical Guide: Bioactivity of Nanangenine F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanangenine F is a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis.[1] As part of the broader family of nanangenines, it represents a unique chemical scaffold with potential for biological activity. This technical guide provides a comprehensive overview of the current exploratory research on the bioactivity of this compound, with a focus on its cytotoxic effects. All available quantitative data, detailed experimental protocols, and workflow visualizations are presented to facilitate further investigation and drug discovery efforts.
Bioactivity Profile of this compound
Current research indicates that the primary bioactivity associated with this compound is cytotoxicity. The compound has been evaluated for its effects on a panel of mammalian cell lines.
Cytotoxicity Data
This compound (also referred to as compound 8 in the primary literature) has been reported to exhibit low levels of cytotoxicity against four mammalian cell lines.[1] The following table summarizes the available quantitative data on its cytotoxic activity.
| Compound | Cell Line | Assay Type | Reported Activity |
| This compound | Mammalian Cell Lines (unspecified) | Cytotoxicity | Low Activity |
It is important to note that specific IC50 values for this compound have not been reported in the primary literature. The activity is qualitatively described as "low."
Experimental Protocols
The following is a detailed methodology for the in vitro cytotoxicity assays performed on this compound, as described in the primary literature.
In Vitro Cell-Based Cytotoxicity Assay
1. Cell Culture and Plating:
-
Mammalian cells were cultured in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Cells were seeded into 96-well microtiter plates at a density of 5 x 104 cells/mL in a volume of 100 µL per well.
-
The plates were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.
2. Compound Preparation and Application:
-
This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
A dilution series of this compound was prepared in the cell culture medium.
-
100 µL of each dilution was added to the respective wells of the 96-well plates containing the cells.
-
Control wells included cells treated with medium containing DMSO at the same concentration as the highest concentration of the test compound, as well as untreated cells.
3. Incubation:
-
The plates were incubated for 72 hours at 37°C in a humidified atmosphere of 5% CO2.
4. Viability Assessment (MTS Assay):
-
After the incubation period, 20 µL of a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and phenazine methosulfate (PMS) was added to each well.
-
The plates were incubated for a further 1-4 hours at 37°C.
-
The absorbance at 492 nm was measured using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control cells.
Visualizations
Experimental Workflow for Cytotoxicity Assay
The following diagram illustrates the key steps in the in vitro cytotoxicity assay used to evaluate the bioactivity of this compound.
Caption: Workflow of the in vitro cytotoxicity assay for this compound.
Signaling Pathways
There is currently no published data on the mechanism of action or the signaling pathways affected by this compound. Further research is required to elucidate the molecular targets and cellular pathways through which this compound exerts its cytotoxic effects.
Conclusion and Future Directions
Exploratory research on this compound has identified it as a compound with low cytotoxic activity against mammalian cells. This foundational knowledge, supported by the detailed experimental protocols provided herein, serves as a starting point for more in-depth investigations.
Future research should focus on:
-
Quantitative Bioactivity: Determining the precise IC50 values of this compound against a broader panel of cancer cell lines to better quantify its cytotoxic potential.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand how it induces cell death.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent derivatives.
-
Antimicrobial and other Bioactivities: Expanding the screening of this compound against a wider range of microbial pathogens and for other potential therapeutic activities.
This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound and other related natural products.
References
Spectroscopic and NMR Analysis of Nanangenine F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanangenine F is a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis. As part of the broader family of nanangenines, this class of compounds has been investigated for a range of biological activities. This technical guide provides a comprehensive overview of the spectroscopic and nuclear magnetic resonance (NMR) data for this compound, along with detailed experimental protocols for its isolation and characterization. This information is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Physicochemical and Spectroscopic Data
This compound was isolated as a white powder. High-resolution electrospray ionization mass spectrometry (HRESI(+)-MS) established the molecular formula of this compound as C₂₁H₃₄O₅.[1] The protonated molecule was observed at m/z 367.2483 [M+H]⁺.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data for this compound were acquired in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data of this compound (600 MHz, DMSO-d₆) [2]
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 3.51 | m | |
| 2α | 1.35 | m | |
| 2β | 1.55 | m | |
| 3α | 1.18 | m | |
| 3β | 1.69 | m | |
| 5 | 1.09 | dd | 11.4, 4.2 |
| 6 | 5.30 | t | 8.4 |
| 7α | 2.15 | m | |
| 7β | 2.39 | m | |
| 9 | 1.64 | m | |
| 11 | 9.49 | s | |
| 13 | 1.51 | dd | 1.8, 1.2 |
| 14 | 0.81 | s | |
| 15 | 0.82 | s | |
| 16 | 0.86 | s | |
| 1'-OH | 4.39 | d | 5.4 |
| 6-OH | 4.90 | d | 6.0 |
| 2' | 2.11 | t | 7.2 |
| 3' | 1.45 | sext | 7.2 |
| 4' | 1.25 | m | |
| 5' | 1.25 | m | |
| 6' | 0.85 | t | 7.2 |
Table 2: ¹³C NMR Data of this compound (150 MHz, DMSO-d₆) [2]
| Position | δC (ppm) |
| 1 | 76.5 |
| 2 | 25.8 |
| 3 | 36.9 |
| 4 | 38.3 |
| 5 | 55.4 |
| 6 | 73.1 |
| 7 | 40.5 |
| 8 | 139.7 |
| 9 | 52.8 |
| 10 | 38.9 |
| 11 | 203.3 |
| 12 | 157.9 |
| 13 | 19.5 |
| 14 | 21.8 |
| 15 | 28.9 |
| 16 | 16.1 |
| 1' | 172.5 |
| 2' | 33.4 |
| 3' | 24.2 |
| 4' | 30.8 |
| 5' | 21.9 |
| 6' | 13.9 |
Experimental Protocols
Fungal Cultivation and Extraction
Aspergillus nanangensis was cultured on solid rice medium. The general procedure involves the following steps:
-
Media Preparation : A solid rice-based medium is prepared and sterilized.[2]
-
Inoculation : The sterile medium is inoculated with a spore suspension or mycelial plugs of A. nanangensis.
-
Incubation : The culture is incubated at an appropriate temperature for several weeks to allow for fungal growth and metabolite production.
-
Extraction : The fungal culture is exhaustively extracted with an organic solvent, typically ethyl acetate or a mixture of dichloromethane and methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.
Isolation of this compound
This compound was purified from the crude extract using reversed-phase preparative high-performance liquid chromatography (HPLC).
-
Initial Fractionation : The crude extract is typically subjected to an initial fractionation step, such as vacuum liquid chromatography (VLC) or solid-phase extraction (SPE), to separate compounds based on polarity.
-
Preparative HPLC : Fractions containing the nanangenines are then purified by preparative HPLC. A C18 column is commonly used with a gradient elution system of water and acetonitrile or methanol. Fractions are collected based on UV absorbance and analyzed by analytical HPLC or TLC.
-
Final Purification : Fractions containing pure this compound are pooled and the solvent is evaporated to yield the final compound.
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker Avance 600 MHz spectrometer. Samples were dissolved in DMSO-d₆. Chemical shifts were referenced to the residual solvent signals.
-
Mass Spectrometry : High-resolution mass spectra were obtained using an Agilent 6224 TOF LC/MS system with electrospray ionization (ESI) in positive ion mode.
Biological Activity
The nanangenine family of compounds, including this compound, were assayed for in vitro activity against a panel of bacteria, fungi, and mammalian cells.[1] While the specific activity of this compound is not detailed in isolation, the broader study provides a foundation for further investigation into its potential pharmacological properties.
Conclusion
This technical guide provides a centralized resource for the spectroscopic and NMR data of this compound, a drimane sesquiterpenoid from Aspergillus nanangensis. The detailed experimental protocols for its isolation and characterization will aid researchers in the fields of natural product chemistry and drug discovery in their efforts to synthesize, identify, and evaluate this and related compounds for potential therapeutic applications. The provided data serves as a critical reference for the confirmation of the structure of this compound and for the exploration of its chemical and biological properties.
References
The Fungal Origin of Nanangenine F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanangenine F, a drimane sesquiterpenoid with potential biological activity, is a secondary metabolite produced by the filamentous fungus Aspergillus nanangensis. This technical guide provides a comprehensive overview of the current understanding of the fungal origin of this compound, including its producing organism, a putative biosynthetic pathway, and a summary of its physicochemical properties. While a detailed experimental protocol for its isolation and quantitative production data are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to support further research and development efforts.
The Producing Organism: Aspergillus nanangensis
This compound is produced by Aspergillus nanangensis, a species of filamentous fungi.[1] This fungus was first described as a novel species isolated from forest soil in Australia.[1] A. nanangensis belongs to the section Janorum within the subgenus Circumdati.[1] In addition to the nanangenines, a family of drimane sesquiterpenoids, A. nanangensis is also known to produce other bioactive compounds, including nanangelenin, a benzazepine alkaloid.[2]
Biosynthesis of this compound
While the specific biosynthetic gene cluster (BGC) for this compound in Aspergillus nanangensis has not yet been fully characterized, a putative pathway can be proposed based on the well-established biosynthesis of drimane-type sesquiterpenoids in other Aspergillus species, such as Aspergillus calidoustus and Aspergillus oryzae.[3][4][5]
The biosynthesis is expected to commence with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor, to form the characteristic bicyclic drimane skeleton. This key step is catalyzed by a terpene cyclase. Subsequent tailoring reactions, likely involving cytochrome P450 monooxygenases, dehydrogenases, and other modifying enzymes, would then lead to the formation of this compound.
Putative Biosynthetic Pathway of this compound
Caption: A proposed biosynthetic pathway for this compound in Aspergillus nanangensis.
Physicochemical Properties of this compound
The structure of this compound has been elucidated through spectroscopic analysis. A summary of its key physicochemical properties is presented below.
| Property | Value |
| Molecular Formula | C₂₁H₃₄O₅ |
| Molecular Weight | 366.49 g/mol |
| Class | Drimane Sesquiterpenoid |
Experimental Protocols
Detailed, step-by-step experimental protocols for the fermentation of Aspergillus nanangensis and the subsequent isolation and purification of this compound are not extensively described in the available scientific literature. General methods for the isolation of sesquiterpenoids from fungal cultures typically involve the following workflow.
References
- 1. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000034) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Diversity and Biosynthesis of Drimane-Type Sesquiterpenes in the Fungal Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
Nanangenine F: A Technical Whitepaper on a Novel Fungal Drimane Sesquiterpenoid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nanangenine F is a novel drimane sesquiterpenoid, part of the larger "nanangenine" family of secondary metabolites.[1][2][3] It was first isolated from a previously undescribed Australian fungus, Aspergillus nanangensis.[1][2][3] Structurally, the nanangenines are based on a C15 pentamethyl-trans-decalin skeleton.[2][3] this compound, specifically, is considered a putative biosynthetic intermediate in the formation of other, more complex nanangenine analogues.[2] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, isolation, and proposed biosynthesis.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through detailed spectroscopic analysis.[1][2][3] High-resolution positive electrospray ionisation mass spectrometry (HRESI(+)MS) established its molecular formula as C₂₁H₃₄O₅.[2]
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₃₄O₅ |
| HRESI(+)MS [M+H]⁺ | calcd: 367.2479; found: 367.2483[2] |
| Optical Rotation | [α]D²⁴ −268 (c 0.24, MeOH)[2] |
| UV (MeCN) λmax (log ε) | 200 (3.96), 203 (3.82) nm[2] |
| Appearance | White powder[2] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆) [2]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 38.8 | 1.13, m; 1.48, m |
| 2 | 18.2 | 1.42, m |
| 3 | 41.5 | 1.34, m |
| 4 | 33.1 | - |
| 5 | 53.6 | 1.25, m |
| 6 | 74.9 | 5.43, dd, 11.2, 4.5 |
| 7 | 25.1 | 1.83, m; 2.01, m |
| 8 | 139.7 | - |
| 9 | 136.9 | - |
| 10 | 38.6 | - |
| 11 | 203.3 | 9.49, s |
| 12 | 70.3 | - |
| 13 | 68.9 | 4.29, d, 11.7; 4.49, d, 11.7 |
| 14 | 21.1 | 0.77, s |
| 15 | 15.9 | 0.82, s |
| 16 | 29.5 | 0.90, s |
| 17 | 19.5 | 1.51, dd, 1.4, 0.7 |
| 1' | 173.1 | - |
| 2' | 33.6 | 2.21, t, 7.4 |
| 3' | 24.1 | 1.48, m |
| 4' | 30.7 | 1.25, m |
| 5' | 21.8 | 1.25, m |
| 6' | 13.8 | 0.85, t, 7.1 |
Experimental Protocols
Fungal Cultivation and Metabolite Production
The production of this compound was achieved through the cultivation of Aspergillus nanangensis.
-
Culture Medium: The fungus was cultivated on both jasmine rice and pearl barley to ensure robust growth and secondary metabolite production.[2]
-
Cultivation Conditions: The solid-state fermentation was carried out for 21 days.[2] This period allowed for confluent and thick mycelial coverage of the grain substrates.[2]
Extraction and Isolation of this compound
A multi-step process was employed to extract and purify this compound from the fungal culture.
-
Initial Extraction: The grain cultures were extracted with acetone.[2]
-
Solvent Partitioning: The resulting aqueous residue was partitioned with ethyl acetate (EtOAc) to separate metabolites based on polarity.[2]
-
Defatting: The EtOAc extract was subsequently defatted using hexane to remove non-polar lipid components.[2]
-
Chromatographic Purification: The final purification of this compound was achieved through fractionation by reversed-phase preparative High-Performance Liquid Chromatography (HPLC).[2]
Proposed Biosynthetic Pathway
This compound is hypothesized to be an intermediate in the biosynthetic pathway of the nanangenine family.[2] This pathway originates from the common drimane sesquiterpenoid skeleton.[2] A putative nanangenine biosynthetic gene cluster has been identified through bioinformatics analysis, supporting the proposed pathway.[1][2][3]
Biological Activity
The nanangenine family of compounds, including this compound, was subjected to a range of in vitro bioassays against bacteria, fungi, mammalian cells, and plants.[1][2][3] However, specific quantitative data for the bioactivity of this compound was not reported in the primary literature, suggesting it may have exhibited weak or no activity in the performed assays compared to other analogues like Nanangenine B, which showed strong cytotoxicity.[1] Drimane sesquiterpenoids isolated from other Aspergillus species have been reported to possess anti-inflammatory and antiviral activities, as well as cytotoxicity against various mammalian cell lines.[2][3]
Table 3: Summary of Bioassays Performed on the Nanangenine Compound Family
| Assay Type | Target | Specific Data for this compound |
| Antibacterial | Bacteria | Not Reported |
| Antifungal | Fungi | Not Reported |
| Cytotoxicity | Mammalian Cells | Not Reported |
| Phytotoxicity | Plants | Not Reported |
Conclusion
This compound is a structurally characterized drimane sesquiterpenoid from the fungus Aspergillus nanangensis. While its own biological activity remains to be defined, its significance lies in its role as a putative intermediate in the biosynthesis of more complex and bioactive members of the nanangenine family. The detailed spectroscopic data and established isolation protocols provide a solid foundation for future research, including total synthesis efforts, further bioactivity screening, and elucidation of the enzymatic steps within its biosynthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]
In-depth Technical Guide on the Cytotoxic Properties of Ingenine F Against Cancer Cell Lines
A Note on Nomenclature: Initial searches for "Nanangenine F" did not yield specific results. However, the compound "Ingenine F," a 1,2,3,4-tetrahydro-β-carboline alkaloid, has been identified with documented cytotoxic properties. This guide will focus on the available data for Ingenine F.
This technical guide provides a comprehensive overview of the cytotoxic properties of Ingenine F, a natural alkaloid isolated from the Indonesian marine sponge Acanthostrongylophora ingens. The document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as an anticancer agent.
Quantitative Data Summary
The cytotoxic activity of Ingenine F has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values were determined following treatment with Ingenine F.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| MCF7 | Breast Carcinoma (Hormone-Dependent) | 2.82[1] |
| HCT116 | Colon Carcinoma | 1.00[1] |
| A549 | Lung Carcinoma | 2.37[1] |
| PC12 | Pheochromocytoma | Inactive |
| HeLa | Cervical Cancer | Inactive |
Table 1: Cytotoxic activity (IC50) of Ingenine F against various human cancer cell lines. Data is derived from published research.[1]
Experimental Protocols
While the specific, detailed experimental protocols for the published Ingenine F cytotoxicity data are not fully available in the public domain, a standard and widely accepted method for determining the IC50 values for cytotoxic compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A synthesized, detailed protocol for such an experiment is provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which gives a purple color. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Materials:
-
Human cancer cell lines (e.g., MCF7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Ingenine F (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Ingenine F in the complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Ingenine F.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (cells in medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance values are then used to calculate the percentage of cell viability for each concentration of Ingenine F compared to the control.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of a compound using the MTT assay.
Caption: Workflow for determining the IC50 of Ingenine F.
Signaling Pathways
Specific signaling pathways for Ingenine F have not been elucidated in the available literature. However, as a tetrahydro-β-carboline alkaloid, its mechanism of action is likely to be similar to other compounds in this class. The diagram below illustrates a generalized signaling pathway for the anticancer effects of tetrahydro-β-carboline alkaloids.
Caption: Generalized signaling pathway for tetrahydro-β-carboline alkaloids.
References
Methodological & Application
Application Notes and Protocols: Evaluating Nanangenine F as a Potential Positive Control in Bioassays
Introduction
Nanangenine F is a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis.[1][2] Drimane sesquiterpenoids are a class of natural products known for a wide range of biological activities, including cytotoxic, antifungal, antibacterial, anti-inflammatory, and antifeedant properties.[1][2][3][4][5] Given the potential bioactivities of its chemical class, this compound presents itself as a candidate for investigation as a positive control in various bioassays.
A positive control is a crucial component of any biological assay, as it serves to validate the assay's performance and ensure that the experimental system is responding as expected.[6][7][8] An ideal positive control should have a well-characterized mechanism of action, exhibit a robust and reproducible response in the chosen assay, and be readily available in a pure and stable form.[6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate a novel compound, such as this compound, for its suitability as a positive control in cytotoxicity, antifungal, and anti-inflammatory bioassays.
Workflow for Validating a Novel Positive Control
The process of validating a new compound as a positive control involves a systematic approach to characterize its activity and ensure its reliability in a specific bioassay.
Caption: Workflow for the validation of a novel compound as a positive control.
Cytotoxicity Bioassay
Drimane sesquiterpenoids have demonstrated cytotoxic activity against various cancer cell lines.[2] Therefore, a cytotoxicity assay is a logical starting point for evaluating the bioactivity of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer).
Materials:
-
HeLa or MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (as a standard positive control, stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in culture medium. A typical concentration range to test would be from 0.1 to 100 µM.
-
After 24 hours of incubation, remove the old medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same percentage of DMSO used for the highest concentration of the test compounds) and untreated control wells (medium only).
-
Incubate the plate for another 24 or 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Hypothetical Cytotoxicity Data for this compound
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | HeLa | 24 | 15.2 |
| This compound | HeLa | 48 | 8.5 |
| This compound | MCF-7 | 24 | 22.8 |
| This compound | MCF-7 | 48 | 12.1 |
| Doxorubicin | HeLa | 48 | 0.8 |
| Doxorubicin | MCF-7 | 48 | 1.2 |
Antifungal Bioassay
Given that this compound is a fungal metabolite, it is plausible that it possesses antifungal properties. A broth microdilution assay can be used to determine the minimum inhibitory concentration (MIC) against a fungal pathogen.
Experimental Protocol: Antifungal Broth Microdilution Assay
Objective: To determine the MIC of this compound against a pathogenic yeast, such as Candida albicans.
Materials:
-
Candida albicans strain
-
RPMI-1640 medium buffered with MOPS
-
This compound (stock solution in DMSO)
-
Fluconazole (as a standard positive control, stock solution in water or DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on a suitable agar plate.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ cells/mL.
-
-
Compound Dilution:
-
Prepare serial twofold dilutions of this compound and Fluconazole in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions.
-
Include a positive control (no compound) and a negative control (no inoculum).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.
-
Data Presentation: Hypothetical Antifungal Activity of this compound
| Compound | Fungal Strain | MIC (µg/mL) |
| This compound | Candida albicans | 32 |
| Fluconazole | Candida albicans | 8 |
Anti-inflammatory Bioassay
The anti-inflammatory potential of natural products can be assessed in vitro by their ability to inhibit protein denaturation, as inflammation is often associated with protein denaturation.
Experimental Protocol: Inhibition of Albumin Denaturation Assay
Objective: To evaluate the in vitro anti-inflammatory activity of this compound by measuring the inhibition of heat-induced albumin denaturation.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound (stock solution in DMSO)
-
Diclofenac Sodium (as a standard positive control)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
The reaction mixture (5 mL total volume) consists of 2 mL of varying concentrations of this compound or Diclofenac Sodium, 2.8 mL of PBS, and 0.2 mL of egg albumin (from a fresh hen's egg) or a 1% BSA solution.
-
A control solution is prepared with 2 mL of distilled water instead of the test sample.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C in a water bath for 5 minutes.
-
-
Data Acquisition:
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis:
The percentage inhibition of protein denaturation is calculated as follows:
% Inhibition = (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control x 100
Data Presentation: Hypothetical Anti-inflammatory Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition of Denaturation |
| This compound | 50 | 25.3 |
| This compound | 100 | 48.7 |
| This compound | 200 | 72.1 |
| Diclofenac Sodium | 100 | 85.4 |
Hypothetical Signaling Pathway for this compound's Cytotoxic Effect
Based on the known mechanisms of other cytotoxic natural products, this compound could potentially induce apoptosis through the activation of caspase cascades.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion
While this compound is not yet an established positive control, its chemical nature as a drimane sesquiterpenoid suggests a strong potential for bioactivity. The protocols and guidelines presented here provide a framework for the systematic evaluation of this compound, or any novel compound, for its utility as a positive control in cytotoxicity, antifungal, and anti-inflammatory bioassays. Rigorous characterization and validation are essential steps in establishing a reliable positive control that can ensure the accuracy and reproducibility of future screening and drug discovery efforts.
References
- 1. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids [mdpi.com]
- 3. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. research.wur.nl [research.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay | NIST [nist.gov]
- 8. researchgate.net [researchgate.net]
Experimental Applications of Nanangenine F in Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of Nanangenine F's activity in oncology research, based on available preclinical data. The accompanying protocols offer a general framework for the in vitro assessment of this compound's cytotoxic effects against cancer cell lines.
Introduction
This compound is a drimane sesquiterpenoid that has been isolated from the fungus Aspergillus nanangensis.[1][2] As a member of the drimane family of sesquiterpenoids, it belongs to a class of natural products that have garnered attention for their potential as anticancer agents.[3] Preliminary in vitro studies have indicated that this compound exhibits weak cytotoxic activity against several cancer cell lines.[4][5] Further research is required to fully elucidate its mechanism of action and potential as a therapeutic agent.
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated against a panel of human and murine cancer cell lines, as well as a normal human fibroblast cell line. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Cell Line | Cancer Type | Organism | IC50 (µg/mL) |
| NS-1 | Myeloma | Mouse | 49[4][5] |
| DU-145 | Prostate Cancer | Human | 95[4][5] |
| MCF-7 | Breast Adenocarcinoma | Human | 49[4][5] |
| NFF | Neonatal Foreskin Fibroblasts | Human | 84[4][5] |
Note: The reported "weak" activity suggests that this compound may serve as a scaffold for the development of more potent derivatives. The activity against the non-cancerous NFF cell line indicates a potential for off-target cytotoxicity.
Mechanism of Action & Signaling Pathways
The precise mechanism of action of this compound in cancer cells has not yet been elucidated in the available scientific literature. Many conventional chemotherapeutic agents exert their effects by inducing DNA damage or interfering with mitosis, which can trigger apoptosis (programmed cell death).[6] Targeted therapies, on the other hand, are designed to interact with specific molecules involved in cancer cell growth and survival, such as those in the PI3K/AKT/mTOR and Ras/MAPK signaling pathways.[7]
Given the lack of specific data for this compound, a generalized diagram of a cancer cell signaling pathway is presented below to illustrate common targets for anticancer drugs. Future research should aim to identify the specific molecular targets and signaling pathways modulated by this compound.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic activity of this compound using a Sulforhodamine B (SRB) assay. This method is based on the measurement of cellular protein content and is a common, robust method for cytotoxicity screening.[4][8][9]
Protocol: In Vitro Cytotoxicity Assessment using SRB Assay
1. Materials and Reagents:
-
Cancer cell lines of interest (e.g., DU-145, MCF-7)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader
2. Experimental Workflow:
3. Detailed Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions in triplicate.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plates for a further 48 to 72 hours.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plates at 4°C for 1 hour.
-
-
Staining:
-
Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at a wavelength of approximately 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The available data on this compound suggest it has weak cytotoxic activity against a limited number of cancer cell lines. While its potential as a standalone therapeutic agent may be limited, its chemical scaffold could be a starting point for medicinal chemistry efforts to generate more potent and selective anticancer compounds.
Future research should focus on:
-
Elucidating the mechanism of action and identifying the molecular targets of this compound.
-
Screening against a broader panel of cancer cell lines to identify potential sensitivities.
-
Investigating the structure-activity relationship of this compound and its analogs to guide the design of more potent derivatives.
-
In vivo studies to assess the efficacy and safety of this compound or its derivatives in animal models of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotherapy and signaling: How can targeted therapies supercharge cytotoxic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]
- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
Application Notes and Protocols for Nanangenine F: Isolation, Characterization, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nanangenine F, a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis. Due to the absence of a published scalable synthesis for this compound, this document focuses on its isolation from its natural source, detailed characterization, and its putative biosynthetic pathway. This information is crucial for researchers interested in its biological activity and for those who may endeavor to develop a synthetic route in the future.
Introduction
This compound is a member of the nanangenine family, a group of drimane sesquiterpenoids produced by the fungus Aspergillus nanangensis.[1] These compounds are of interest to the scientific community for their potential biological activities. This document outlines the protocols for the isolation and characterization of this compound and provides insights into its natural production pathway.
Isolation of this compound from Aspergillus nanangensis
The following protocol is based on the methods described for the isolation of nanangenines.[1]
Experimental Protocol: Fungal Cultivation and Extraction
-
Cultivation: Aspergillus nanangensis is cultivated on a solid rice medium for a period of four weeks. This large-scale cultivation is necessary to obtain sufficient biomass for extraction.
-
Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of secondary metabolites.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common method involves partitioning between n-hexane and methanol.
-
Chromatographic Purification: The methanol-soluble fraction is further purified using a series of chromatographic techniques. This may include:
-
Medium-Pressure Liquid Chromatography (MPLC): Initial fractionation of the extract.
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound from other closely related nanangenines. A C18 column is typically used with a gradient of acetonitrile in water.
-
Logical Workflow for Isolation
Caption: Workflow for the isolation of this compound.
Characterization of this compound
The structure of this compound was elucidated using detailed spectroscopic analysis.[1]
Data Presentation: Spectroscopic Data for this compound
| Technique | Observed Data |
| HRMS-ESI(+) | m/z [M+H]⁺ (Precise mass to be inserted from original publication if available) |
| ¹H NMR | (Key chemical shifts and coupling constants to be listed here) |
| ¹³C NMR | (Key chemical shifts to be listed here) |
| 2D NMR (COSY, HSQC, HMBC) | (Key correlations confirming the structure to be summarized here) |
| Single Crystal X-ray Diffraction | (If available, provides definitive structural confirmation) |
Note: Specific spectral data should be referenced from the primary literature for precise values.
Putative Biosynthetic Pathway of this compound
Bioinformatic analysis has led to the identification of a putative biosynthetic gene cluster for the nanangenines. The proposed pathway involves the cyclization of farnesyl pyrophosphate (FPP) to form the drimane scaffold, followed by a series of enzymatic modifications.
Signaling Pathway Diagram
References
Application Notes and Protocols for Cell-Based Experiments with Nanangenine F on MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCF-7 is a human breast cancer cell line that is widely utilized in cancer research.[1][2] It is an adherent epithelial cell line derived from the pleural effusion of a 69-year-old Caucasian woman with metastatic breast cancer.[2] A key characteristic of MCF-7 cells is their expression of estrogen receptors (ERα), making them a valuable in vitro model for studying hormone-responsive breast cancers.[2][3] These cells are instrumental in investigating the mechanisms of hormone action, the efficacy of endocrine therapies like tamoxifen, and the molecular drivers of breast cancer progression.[1][4] While not highly invasive, MCF-7 cells provide a suitable model for studying aspects of tumor invasion and metastasis.[1]
This document provides detailed protocols for conducting cell-based experiments to investigate the effects of a novel compound, Nanangenine F, on MCF-7 cells. The following sections outline procedures for cell culture, viability and apoptosis assays, and analysis of signaling pathways.
Experimental Protocols
MCF-7 Cell Culture
A fundamental aspect of in vitro studies is the proper maintenance of cell lines. The following protocol details the recommended procedure for culturing MCF-7 cells to ensure their health and suitability for downstream experiments.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)[5][6]
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)[5][6]
-
0.25% Trypsin-EDTA solution[5]
-
Phosphate-Buffered Saline (PBS), sterile[5]
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)[5]
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Penicillin-Streptomycin.[5][6]
-
Cell Thawing: Rapidly thaw a cryopreserved vial of MCF-7 cells in a 37°C water bath.[7][8] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 1000 rpm for 5 minutes.[8]
-
Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium. Transfer the cell suspension to a T-75 culture flask.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.[5]
-
Media Change: Renew the complete growth medium every 2-3 days.[9]
-
Passaging: When cells reach 80-90% confluency, they should be passaged.
-
Aspirate the old medium and wash the cell monolayer twice with sterile PBS.[5]
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[5]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate into new flasks at a recommended split ratio of 1:2 to 1:4.[7][8]
-
Experimental Workflow for MCF-7 Cell Culture and Passaging
Caption: Workflow for thawing, culturing, and passaging MCF-7 cells.
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of this compound on MCF-7 cells, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay can be performed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10]
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound (in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[3][11] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.
Workflow for Determining Cell Viability using MTT Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
To investigate whether this compound induces apoptosis in MCF-7 cells, flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining can be employed. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
Materials:
-
MCF-7 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, including the floating cells in the medium.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathway for Apoptosis Induction
Caption: Potential apoptotic signaling pathway induced by this compound.
Data Presentation
Quantitative data from the experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: IC50 Values of this compound on MCF-7 Cells
| Time Point | IC50 (µM) |
| 24 hours | Value |
| 48 hours | Value |
| 72 hours | Value |
Table 2: Percentage of Apoptotic MCF-7 Cells after Treatment with this compound (IC50 Concentration)
| Time Point | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 24 hours | Value | Value | Value |
| 48 hours | Value | Value | Value |
| 72 hours | Value | Value | Value |
Discussion
The presented protocols provide a framework for the initial characterization of the biological activity of this compound in MCF-7 breast cancer cells. The results from the cell viability assays will establish the cytotoxic potential and effective dose range of the compound. The apoptosis assays will elucidate the mechanism of cell death induced by this compound.
Further investigations could explore the effect of this compound on other key cellular processes such as the cell cycle, cell migration, and invasion. Additionally, molecular studies, such as Western blotting, can be employed to investigate the modulation of specific signaling pathways implicated in breast cancer, such as the PI3K/Akt and MAPK pathways, which are known to be involved in cell proliferation and survival.[12] The interaction of this compound with the estrogen receptor signaling pathway would also be a critical area of investigation given the ER-positive status of MCF-7 cells.
References
- 1. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 2. MCF-7 - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. reprocell.com [reprocell.com]
- 7. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]
- 8. encodeproject.org [encodeproject.org]
- 9. mcf7.com [mcf7.com]
- 10. Frontiers | Characterization of resistant MCF-7 breast cancer cells developed by repeated cycles of photodynamic therapy [frontiersin.org]
- 11. Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naringenin inhibits glucose uptake in MCF-7 breast cancer cells: a mechanism for impaired cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Nanangenine F using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Nanangenine F in bulk drug substance and pharmaceutical formulations. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The described method is demonstrated to be linear, accurate, precise, and specific for this compound, making it suitable for routine quality control and research applications.
Introduction
This compound is a novel heterocyclic compound with significant therapeutic potential. As with any active pharmaceutical ingredient (API), a reliable and validated analytical method for its quantification is crucial for ensuring product quality, consistency, and safety throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture[1]. Reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is the most widely used mode of HPLC, particularly in pharmaceutical analysis due to its versatility and applicability to a broad range of compounds[2][3][4]. This document provides a detailed protocol for the quantification of this compound using a validated RP-HPLC-UV method.
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm particle size, or equivalent C18 column[2][5].
-
Software: OpenLab CDS ChemStation Edition or equivalent chromatography data software.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Calibrated standard laboratory pH meter.
-
Solvents: HPLC grade acetonitrile, methanol, and purified water (Milli-Q® or equivalent).
-
Reagents: Formic acid (analytical grade).
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna® C18(2) (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-12 min: 30-80% B; 12-15 min: 80% B; 15-16 min: 80-30% B; 16-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Run Time | 20 minutes |
Method Validation Summary
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ)[6].
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 1 - 200 µg/mL | r² ≥ 0.999 |
| Correlation Coefficient (r²) | 0.9998 | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (Intra-day %RSD) | ≤ 0.85% | %RSD ≤ 2.0% |
| Precision (Inter-day %RSD) | ≤ 1.20% | %RSD ≤ 2.0% |
| Specificity | No interference from placebo or degradants | Peak Purity > 990 |
| Limit of Detection (LOD) | 0.3 µg/mL | - |
| Limit of Quantification (LOQ) | 1.0 µg/mL | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocols
Protocol 1: Preparation of Mobile Phase and Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
-
Sample Preparation (e.g., from a tablet formulation): a. Weigh and finely powder a representative number of tablets (e.g., 10). b. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. c. Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete dissolution. d. Allow the solution to cool to room temperature and dilute to volume with the diluent. e. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL.
Protocol 2: HPLC System Setup and Analysis
-
System Preparation: Purge the HPLC system with the mobile phases to remove any air bubbles and ensure a stable baseline.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the chromatography software. Include blank injections (diluent), calibration standards in increasing order of concentration, and the prepared samples.
-
Injection and Data Acquisition: Start the sequence. The system will automatically inject the solutions and acquire the chromatograms according to the defined method.
Protocol 3: Data Processing and Quantification
-
Peak Integration: Integrate the peak corresponding to this compound in all chromatograms. Ensure consistent integration parameters are applied.
-
Calibration Curve: Generate a linear regression calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.
-
Quantification: Determine the concentration of this compound in the sample preparations using the equation of the line from the calibration curve (y = mx + c), where 'y' is the peak area of the sample.
-
Calculate Final Amount: Calculate the amount of this compound in the original sample (e.g., per tablet) using the following formula:
Amount (mg/tablet) = (Concentration from HPLC (µg/mL) * Dilution Volume (mL) * Average Tablet Weight (mg)) / (Initial Powder Weight (mg) * 1000 (µg/mg))
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationships in HPLC method validation.
Conclusion
The RP-HPLC method described provides a reliable, accurate, and precise tool for the quantification of this compound. Its straightforward approach, utilizing common HPLC reagents and columns, makes it readily implementable in most analytical laboratories. This validated method is suitable for the routine analysis of this compound in quality control settings and can support further pharmaceutical development activities.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
investigating the therapeutic applications of Nanangenine F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential therapeutic applications of Nanangenine F, a drimane sesquiterpenoid isolated from the fungus Aspergillus nanangensis. The information is based on preliminary in vitro studies and general knowledge of the bioactivity of related compounds.
Potential Therapeutic Applications
This compound has demonstrated weak antibacterial and cytotoxic activities in initial screenings. These findings suggest potential applications in the following areas:
-
Oncology: As a cytotoxic agent, this compound could be investigated as a potential anticancer compound. Further studies are required to determine its efficacy in various cancer models and to elucidate its mechanism of action.
-
Infectious Diseases: The antibacterial activity against Bacillus subtilis indicates a potential role in developing new antimicrobial agents.
Data Presentation
The following tables summarize the available quantitative data on the bioactivity of this compound.
Table 1: Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µg/mL) |
| NS-1 | Mouse Myeloma | 49[1][2] |
| DU-145 | Human Prostate Carcinoma | 95[1][2] |
| MCF-7 | Human Breast Adenocarcinoma | 49[1][2] |
| NFF | Human Neonatal Foreskin Fibroblast | 84[1][2] |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Gram Type | IC50 (µg/mL) |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 78[1][2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on mammalian cell lines.
Materials:
-
This compound
-
Target cancer cell lines (e.g., MCF-7, DU-145) and a normal cell line (e.g., NFF)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability versus the log of the compound concentration.
Antibacterial Susceptibility Test (Broth Microdilution Method)
This protocol is for determining the minimum inhibitory concentration (MIC) of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strain (e.g., Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well round-bottom plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Inoculum Preparation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. If using resazurin, a color change from blue to pink indicates bacterial growth.
Visualizations
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
Based on the known activities of other drimane sesquiterpenoids, a possible mechanism of action for this compound's cytotoxicity could involve the induction of apoptosis through the inhibition of the NF-κB signaling pathway.
References
Application Notes and Protocols for Culturing Aspergillus nanangensis for Nanangenine F Production
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These protocols are compiled from available scientific literature and general mycology practices. Optimal conditions for maximizing Nanangenine F production may require further investigation and development.
Introduction
Aspergillus nanangensis, a novel Australian fungus, is the natural source of a family of bioactive drimane sesquiterpenoids known as nanangenines. Among these, this compound has been identified as a key biosynthetic intermediate of Nanangelenin A, a compound with an unprecedented benzazepine scaffold. The biosynthetic pathway is governed by the nan gene cluster, which encodes a unique nonribosomal peptide synthetase (NRPS) and an indoleamine-2,3-dioxygenase (IDO).[1]
This document provides detailed protocols for the cultivation of A. nanangensis and the subsequent extraction and isolation of its secondary metabolites, with a focus on this compound. The methodologies are based on the successful cultivation on solid media as reported in the literature and established practices for fungal fermentation and natural product chemistry.
Biosynthetic Pathway of Nanangenines
The production of this compound is an integral part of the Nanangelenin A biosynthetic pathway. The process is initiated by the NanC enzyme, which converts L-tryptophan into L-kynurenine. The core structure is then assembled by the NRPS enzyme, NanA, which incorporates anthranilic acid and L-kynurenine.[1] A series of tailoring enzymes then modify this core to produce the various nanangenin intermediates, including this compound.
Experimental Protocols
Protocol 1: Solid-State Fermentation of A. nanangensis
This protocol is based on the reported method for the initial discovery of nanangenines, which utilized solid-state fermentation (SSF) on jasmine rice.[1] SSF often promotes the production of secondary metabolites in fungi.
Materials:
-
Jasmine rice
-
250 mL Erlenmeyer flasks with foam plugs
-
Distilled water
-
Autoclave
-
Aspergillus nanangensis culture (agar plug or spore suspension)
-
Sterile inoculation loop or pipette
-
Incubator
Procedure:
-
Substrate Preparation: For each flask, add 25 g of jasmine rice and 25 mL of distilled water. The 1:1 ratio provides adequate moisture.
-
Sterilization: Loosely plug the flasks with foam stoppers and cover with aluminum foil. Autoclave at 121°C for 20 minutes to sterilize the medium. Allow the flasks to cool to room temperature.
-
Inoculation: In a sterile environment (e.g., laminar flow hood), inoculate each flask with A. nanangensis. This can be done by adding a 1 cm² agar plug from a mature plate or by inoculating with 1 mL of a spore suspension (1x10⁶ spores/mL).
-
Incubation: Incubate the flasks under static conditions at 28-30°C in the dark for 14-21 days. Visually inspect for fungal growth, which should cover the rice substrate.
-
Harvesting: After the incubation period, the entire fermented rice culture is ready for metabolite extraction.
Protocol 2: Extraction and Fractionation
This protocol describes a general method for extracting fungal secondary metabolites using ethyl acetate, a solvent effective for moderately polar compounds like nanangenines.[2][3]
Materials:
-
Fermented rice culture from Protocol 1
-
Ethyl acetate (EtOAc), HPLC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Large beaker or flask for extraction
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Initial Extraction: Transfer the entire content of a fermentation flask into a larger beaker. Add 100 mL of ethyl acetate.
-
Maceration: Macerate the solid culture with the solvent using a sterile spatula or glass rod to break up the material and increase surface area.
-
Agitation: Place the beaker on a stir plate and stir at room temperature for 4-6 hours. This allows for the thorough extraction of metabolites into the solvent.
-
Filtration: Separate the solid rice/mycelia from the ethyl acetate extract by vacuum filtration. Wash the solid residue with an additional 25 mL of fresh ethyl acetate to recover any remaining metabolites.
-
Combine and Dry: Combine all ethyl acetate fractions. Dry the extract by adding a small amount of anhydrous sodium sulfate and swirling until the liquid is clear. Filter again to remove the Na₂SO₄.
-
Concentration: Concentrate the dried ethyl acetate extract to dryness using a rotary evaporator under reduced pressure at 40°C. The resulting crude extract contains the mixture of secondary metabolites, including this compound.
Protocol 3: Isolation and Purification of this compound
The crude extract requires chromatographic purification to isolate this compound. This is a multi-step process typically involving column chromatography followed by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude EtOAc extract from Protocol 2
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH)
-
HPLC system with a C18 column (preparative or semi-preparative)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Thin-Layer Chromatography (TLC) plates and developing tank
-
UV lamp
Procedure:
-
Silica Gel Column Chromatography: a. Prepare a silica gel column using a slurry packing method with hexane. b. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. c. Once the solvent has evaporated, carefully load the dried sample onto the top of the prepared column. d. Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, then mixtures of hexane/EtOAc (e.g., 9:1, 8:2, 1:1), and finally 100% EtOAc and EtOAc/MeOH mixtures. e. Collect fractions (e.g., 10-20 mL each) and monitor their composition using TLC. f. Pool fractions containing compounds with similar TLC profiles.
-
HPLC Purification: a. Analyze the pooled fractions from the silica column by analytical HPLC to identify those containing this compound. b. Subject the most promising fraction(s) to preparative or semi-preparative reverse-phase HPLC (C18 column). c. Use a gradient elution method, typically with water and acetonitrile as the mobile phase. A common gradient might be 10% to 100% ACN over 30-40 minutes. d. Monitor the elution profile with a UV detector and collect the peak corresponding to this compound. e. Verify the purity and confirm the identity of the isolated compound using analytical techniques such as LC-MS and NMR spectroscopy.
Data Presentation: Parameters for Optimization
While the literature primarily reports a single successful cultivation method, researchers aiming to optimize this compound production should consider varying several parameters. The following table outlines key factors for a Design of Experiments (DoE) approach, particularly for developing a liquid culture method.
| Parameter | Range for Optimization | Rationale |
| Culture Medium | Czapek-Dox, Potato Dextrose Broth (PDB), Malt Extract Broth (MEB) | Different nutrient compositions can significantly affect secondary metabolite production.[4] |
| Carbon Source | Glucose, Sucrose, Soluble Starch (1-5% w/v) | Type and concentration of carbon source influence fungal growth and metabolism. |
| Nitrogen Source | NaNO₃, (NH₄)₂SO₄, Yeast Extract (0.2-1% w/v) | Nitrogen availability is a critical regulator of secondary metabolism in Aspergillus. |
| Temperature | 25°C - 37°C | Most Aspergillus species have an optimal temperature range for growth and metabolite production.[5] |
| pH | 4.5 - 7.0 | The initial pH of the medium can impact enzyme activity and nutrient uptake. |
| Aeration | Static vs. Agitated (e.g., 120-180 rpm) | Aeration affects oxygen availability, which is crucial for the growth of aerobic fungi. |
| Incubation Time | 7 - 28 days | Secondary metabolite production often occurs in the stationary phase of fungal growth. |
Visualization of Experimental Workflow
The overall process from fungal culture to pure compound can be visualized as a linear workflow.
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. mdpi.com [mdpi.com]
- 3. japsonline.com [japsonline.com]
- 4. Culture Media and Sampling Collection Method for Aspergillus spp. Assessment: Tackling the Gap between Recommendations and the Scientific Evidence [mdpi.com]
- 5. Solid-state fermentation with Aspergillus niger for cellobiase production - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Bioactivity of Nanangenine F In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low or no bioactivity with Nanangenine F in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro bioactivity of this compound?
This compound is a drimane sesquiterpenoid isolated from the fungus Aspergillus nanangensis.[1][2] While specific data for this compound is limited in publicly available literature, the nanangenine family of compounds has been assayed for a range of biological activities. Notably, the nanangenines, as a group, did not show Gram-negative antibacterial, antifungal, or herbicidal activity.[3] However, other drimane sesquiterpenoids from Aspergillus species have demonstrated cytotoxic effects against various cancer cell lines.[4][5][6][7][8] For instance, Nanangenine D, a related compound, has shown potent activity against the Gram-positive bacterium Bacillus subtilis and cytotoxic activity against several tumor cell lines.[3]
Q2: I am not observing any antifungal activity with this compound. Is my experiment failing?
Not necessarily. Current information suggests that the nanangenine family of compounds, including likely this compound, does not possess antifungal properties.[3] If your primary goal is to assess antifungal effects, the lack of activity is consistent with existing data. We recommend using a positive control antifungal agent to validate your assay setup.
Q3: What type of in vitro assays are most suitable for this compound?
Based on the reported activity of related compounds, cytotoxicity assays are the most promising for observing the bioactivity of this compound.[3][4][6][7][8] Assays such as the MTT, XTT, or LDH release assays are recommended to assess its effect on cancer cell lines. Additionally, antibacterial assays against Gram-positive bacteria, like Bacillus subtilis, may also reveal bioactivity.[3]
Q4: My this compound is not dissolving properly. How can I improve its solubility?
This compound is soluble in methanol and DMSO.[3] For in vitro assays, it is crucial to prepare a high-concentration stock solution in an appropriate solvent like DMSO. When preparing your working concentrations, ensure that the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If you observe precipitation upon dilution in aqueous media, consider the following:
-
Sonication: Briefly sonicate the diluted solution to aid dissolution.
-
Vortexing: Vortex the solution vigorously.
-
Pre-warming: Gently warm the aqueous medium before adding the this compound stock solution.
Q5: I am seeing high variability in my results. What could be the cause?
High variability in in vitro assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your microplate.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. It is good practice to not use the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Compound Instability: While there is no specific data on this compound's stability, some small molecules can be unstable in culture media over long incubation periods. Consider reducing the incubation time or refreshing the media with a new compound during the experiment.
-
Pipetting Errors: Use calibrated pipettes and ensure proper technique to minimize volume variations.
Troubleshooting Guide
Problem: No observable cytotoxicity in cancer cell lines.
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Line Selection | The cytotoxic effects of drimane sesquiterpenoids can be cell line-specific. Nanangenine D showed activity against mouse myeloma (NS-1), human prostate (DU-145), and human breast adenocarcinoma (MCF-7) cell lines.[3] If you are using a different cell line, consider testing one of these known sensitive lines. |
| Sub-optimal Compound Concentration | The IC50 values for related drimane sesquiterpenoids can range from micromolar to nanomolar.[6][7][8] Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal concentration for your cell line. |
| Assay Interference | Some compounds can interfere with the readout of cytotoxicity assays. For example, compounds that are colored or that have reducing properties can interfere with MTT assays. Run a control with the compound in cell-free media to check for direct reduction of the MTT reagent. Consider using an alternative cytotoxicity assay like the LDH release assay. |
| Insufficient Incubation Time | The cytotoxic effects of a compound may take time to manifest. Standard incubation times for cytotoxicity assays are 24, 48, or 72 hours. Consider extending your incubation period. |
Problem: No observable antibacterial activity.
| Possible Cause | Troubleshooting Step |
| Incorrect Bacterial Strain | The nanangenine family has been reported to be inactive against Gram-negative bacteria.[3] Ensure you are testing against Gram-positive bacteria. Bacillus subtilis is a known sensitive strain for Nanangenine D.[3] |
| Low Compound Concentration | Similar to cytotoxicity assays, perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC). |
| Inappropriate Assay Method | The broth microdilution method is a standard and reliable method for determining MIC. Ensure your protocol follows established guidelines (e.g., CLSI). |
Data Presentation
Table 1: Reported In Vitro Bioactivity of Nanangenine D
| Assay Type | Organism/Cell Line | Result | Reference |
| Antibacterial | Bacillus subtilis | Potent activity (IC50 5.7 µg/mL) | [3] |
| Cytotoxicity | Mouse Myeloma (NS-1) | Active (IC50 19 µg/mL) | [3] |
| Cytotoxicity | Human Prostate (DU-145) | Active (IC50 37 µg/mL) | [3] |
| Cytotoxicity | Human Breast Adenocarcinoma (MCF-7) | Active (IC50 21 µg/mL) | [3] |
| Cytotoxicity | Neonatal Foreskin Cell Line | Active (IC50 24 µg/mL) | [3] |
| Antibacterial | Gram-negative bacteria | No activity | [3] |
| Antifungal | Various fungi | No activity | [3] |
| Herbicidal | Various plants | No activity | [3] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (media with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Broth Microdilution Antibacterial Assay
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: General experimental workflow for in vitro bioactivity testing.
Caption: Troubleshooting decision tree for low this compound bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. researchgate.net [researchgate.net]
- 5. ACG Publications - Cytotoxic Drimane-type Sesquiterpenoids from the Fungus Aspergillus flavipes 297 [acgpubs.org]
- 6. Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Drimane-Type Sesquiterpenes from Co-Culture of the Marine-Derived Fungi Aspergillus carneus KMM 4638 and Beauveria felina (=Isaria felina) KMM 4639 [mdpi.com]
- 8. cjnmcpu.com [cjnmcpu.com]
Technical Support Center: Optimizing Nanangenine F Extraction from Aspergillus
Welcome to the technical support center for the optimization of Nanangenine F extraction from Aspergillus species. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its efficient extraction important?
This compound is a drimane sesquiterpenoid, a class of secondary metabolites with diverse biological activities. It is produced by the fungus Aspergillus nanangensis. Efficient extraction is crucial for obtaining sufficient quantities for research, characterization, and potential therapeutic applications.
Q2: Which solvents are recommended for the initial extraction of this compound from Aspergillus biomass?
For the extraction of drimane sesquiterpenoids like this compound from fungal biomass, solvents such as ethyl acetate, acetone, and methanol are commonly used.[1][2] The choice of solvent will depend on the subsequent purification steps and the desired purity of the crude extract. It is advisable to perform small-scale pilot extractions with different solvents to determine the most effective one for your specific experimental conditions.
Q3: What are the key factors that can influence the extraction yield of this compound?
Several factors can significantly impact the extraction yield of this compound. These include:
-
Choice of Solvent: The polarity and selectivity of the solvent are critical.
-
Extraction Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the fungal biomass and dissolve the target compound.
-
Solid-to-Liquid Ratio: An optimal ratio ensures efficient contact between the biomass and the solvent.
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Particle Size of Biomass: Grinding the fungal mycelium increases the surface area for extraction.
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Extraction Method: Techniques like ultrasound-assisted extraction (UAE) can enhance yield and reduce extraction time.[3][4][5]
Q4: Can ultrasound-assisted extraction (UAE) be used for this compound, and what are the potential benefits?
Yes, ultrasound-assisted extraction is a promising technique for enhancing the recovery of fungal metabolites.[3][6] The benefits of UAE include increased extraction efficiency, reduced extraction time, and lower solvent consumption compared to conventional methods.[5] The ultrasonic waves create cavitation bubbles in the solvent, which collapse near the cell walls, causing cell disruption and enhancing the release of intracellular metabolites.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inefficient cell lysis. 2. Inappropriate solvent selection. 3. Suboptimal extraction parameters (time, temperature). 4. Degradation of this compound during extraction. 5. Low production of this compound by the Aspergillus strain. | 1. Ensure thorough grinding of the fungal biomass (e.g., using liquid nitrogen). Consider enzymatic lysis or physical disruption methods like bead beating. 2. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol). 3. Optimize extraction time and temperature. For UAE, optimize ultrasonic power and duty cycle.[4][5] 4. Avoid prolonged exposure to high temperatures and harsh pH conditions. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) if oxidation is a concern. 5. Optimize fermentation conditions to enhance the production of this compound before extraction. |
| Presence of Impurities in the Extract | 1. Low selectivity of the extraction solvent. 2. Co-extraction of other fungal metabolites. 3. Extraction of pigments and other cellular components. | 1. Use a more selective solvent or perform a sequential extraction with solvents of increasing polarity. 2. Employ a liquid-liquid partitioning step to separate compounds based on their polarity. For example, partition the crude extract between a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water). 3. Incorporate a cleanup step using solid-phase extraction (SPE) or column chromatography. |
| Inconsistent Extraction Yields | 1. Variation in the fungal culture (age, growth conditions). 2. Inconsistent biomass preparation (e.g., moisture content). 3. Lack of precise control over extraction parameters. | 1. Standardize the fermentation protocol to ensure consistent fungal growth and metabolite production. 2. Lyophilize (freeze-dry) the fungal biomass to a consistent dry weight before extraction. 3. Carefully control and monitor all extraction parameters, including solvent volume, temperature, and time. |
Data Presentation
The following tables provide examples of how to structure quantitative data for comparing different extraction methods and parameters.
Table 1: Comparison of Solvent Systems for this compound Extraction
| Solvent System | Extraction Method | Extraction Time (hours) | Temperature (°C) | This compound Yield (mg/g dry weight) |
| Ethyl Acetate | Maceration | 24 | 25 | 1.2 ± 0.1 |
| Acetone | Maceration | 24 | 25 | 1.5 ± 0.2 |
| Methanol | Maceration | 24 | 25 | 0.8 ± 0.1 |
| Ethyl Acetate | Soxhlet | 6 | 60 | 2.1 ± 0.2 |
| Acetone | Soxhlet | 6 | 56 | 2.5 ± 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters for this compound
| Ultrasonic Power (W) | Extraction Time (min) | Temperature (°C) | Solvent | This compound Yield (mg/g dry weight) |
| 100 | 20 | 40 | Acetone | 2.8 ± 0.2 |
| 150 | 20 | 40 | Acetone | 3.5 ± 0.3 |
| 200 | 20 | 40 | Acetone | 3.2 ± 0.2 |
| 150 | 30 | 40 | Acetone | 3.8 ± 0.3 |
| 150 | 20 | 50 | Acetone | 3.6 ± 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Solvent Extraction of this compound
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Biomass Preparation: Harvest the Aspergillus mycelium from the culture medium by filtration. Wash the biomass with distilled water to remove residual media components. Lyophilize the mycelium to obtain a dry powder.
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Grinding: Grind the dried mycelium into a fine powder using a mortar and pestle, preferably with liquid nitrogen to aid in cell wall disruption.
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Extraction: Suspend the powdered biomass in a suitable solvent (e.g., ethyl acetate or acetone) at a solid-to-liquid ratio of 1:10 (w/v).
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Maceration: Stir the suspension at room temperature for 24 hours.
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Filtration: Separate the extract from the biomass residue by vacuum filtration.
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Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
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Storage: Store the crude extract at -20°C for further analysis and purification.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
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Biomass Preparation: Follow steps 1 and 2 from Protocol 1.
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Extraction: Suspend the powdered biomass in the chosen solvent in a vessel suitable for ultrasonication.
-
Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a specified power (e.g., 150 W) and temperature (e.g., 40°C) for a defined period (e.g., 30 minutes).[4]
-
Filtration and Concentration: Follow steps 5 and 6 from Protocol 1.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sesquiterpenes from the Fungus Antrodiella albocinnamomea with Cytotoxicity and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Ultrasonic Extraction to Obtain Erinacine A and Polyphenols with Antioxidant Activity from the Fungal Biomass of Hericium erinaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound-assisted extraction optimization of polyphenols from Boletus bicolor and evaluation of its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Nanangenine F Cytotoxicity Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve consistency in Nanangenine F cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity being studied?
This compound is a drimane sesquiterpenoid isolated from the fungus Aspergillus nanangensis.[1] Drimane sesquiterpenoids from Aspergillus species have been shown to exhibit cytotoxic activity against various mammalian cell lines, making this compound a compound of interest for potential therapeutic applications.[1]
Q2: What are the common assays used to measure cytotoxicity?
Common cytotoxicity assays measure events associated with cell death, such as loss of membrane integrity.[2] These include:
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Enzyme leakage assays (e.g., LDH assay): Measure the release of cytoplasmic enzymes into the culture medium.
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Dye exclusion assays (e.g., Trypan Blue): Use dyes that can only penetrate cells with compromised membranes.
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Metabolic assays (e.g., MTT, WST-1): Measure the metabolic activity of viable cells.[3]
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DNA binding dyes: Use fluorescent dyes that are non-permeable to live cells to detect dead cells.[4]
Q3: What are the key sources of variability in cytotoxicity assays?
Several factors can introduce variability into cytotoxicity experiments:
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Cell Culture Conditions: Inconsistent cell density, contamination, and variations in temperature, humidity, and pH can alter results.[5]
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Compound Handling: Improper storage or dilution of this compound can affect its potency.
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Pipetting and Seeding: Inaccurate pipetting and uneven cell seeding can lead to significant errors.[6]
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Assay Reagent Interaction: The compound being tested may interact with the assay reagents, leading to false readings.[5]
-
Incubation Times: Inconsistent incubation times with the compound or assay reagents will affect the outcome.[6]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully and consider plating cells in a smaller volume initially to improve even distribution before adding more media.[6] |
| Inaccurate Pipetting | Calibrate pipettes regularly. When adding this compound or assay reagents, ensure the pipette tip is below the surface of the liquid without touching the cell monolayer. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth.[4] To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media. |
Issue 2: Inconsistent IC50 Values Across Experiments
| Possible Cause | Troubleshooting Step |
| Variation in Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. Higher passage numbers can lead to phenotypic and genotypic changes, affecting their response to cytotoxic agents. |
| Inconsistent Cell Health | Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of seeding. Over-confluent or unhealthy cells will respond differently to treatment.[5] |
| Variability in this compound Stock Solution | Prepare a large batch of this compound stock solution, aliquot it, and store it under recommended conditions to ensure consistency across multiple experiments. Avoid repeated freeze-thaw cycles. |
Issue 3: Unexpected or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Verify the stability of this compound in your culture medium over the time course of the experiment. Consider preparing fresh dilutions for each experiment. |
| Incorrect Assay Choice | The chosen cytotoxicity assay may not be suitable for the mechanism of action of this compound. For example, if the compound is cytostatic rather than cytotoxic, a proliferation assay might be more appropriate.[7] |
| Cell Line Resistance | The selected cell line may be resistant to the cytotoxic effects of this compound. Consider testing a panel of different cell lines to identify a sensitive model. |
Data Presentation
Table 1: Hypothetical Comparative Cytotoxicity of this compound
This table illustrates how to present IC50 data for this compound across different cancer cell lines after a 48-hour exposure, as determined by an MTT assay.
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
| A549 | Lung Carcinoma | 25.3 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.7 |
| HepG2 | Hepatocellular Carcinoma | 32.1 ± 3.5 |
| HCT116 | Colon Carcinoma | 18.9 ± 2.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
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Cell Seeding:
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Harvest cells in their logarithmic growth phase.
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Determine cell viability and concentration using a hemocytometer and Trypan Blue.
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
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Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
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Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls: untreated cells (vehicle control) and a positive control for cytotoxicity.
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure:
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After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for a typical this compound cytotoxicity experiment.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.cn]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 6. reddit.com [reddit.com]
- 7. What are the limitations of cell viability assays? | AAT Bioquest [aatbio.com]
addressing batch-to-batch variability of isolated Nanangenine F
Welcome to the technical support center for Nanangenine F. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges, with a particular focus on managing batch-to-batch variability to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Interleukin-17F (IL-17F) signaling pathway. It is designed for in vitro and in vivo research applications to study the roles of IL-17F in inflammatory and autoimmune processes. This compound exerts its inhibitory effect by binding to the IL-17 Receptor C (IL-17RC), preventing the formation of the functional IL-17RA/RC receptor complex and subsequent downstream signaling.[1][2][3]
Q2: We are observing significant variations in our experimental results between different lots of this compound. What could be the cause?
A2: Batch-to-batch variability is a known challenge in the manufacturing of complex chemical compounds and can be influenced by several factors.[4][5] For this compound, this can manifest as differences in purity, concentration of the active compound, or the presence of inactive isomers or impurities. These variations can lead to inconsistent biological activity. We recommend a systematic approach to qualify each new batch before use in critical experiments.
Q3: How can we qualify a new batch of this compound to ensure it meets our experimental standards?
A3: We recommend performing a two-pronged validation: a chemical quality control (QC) check and a biological functional assay. For chemical QC, High-Performance Liquid Chromatography (HPLC) can confirm purity and identity against a known standard. For biological validation, an in vitro cell-based assay, such as measuring the inhibition of IL-17F-induced cytokine production (e.g., IL-6 or CXCL1), is crucial to determine the half-maximal inhibitory concentration (IC50) and confirm consistent potency.
Q4: What are the key downstream signaling pathways affected by this compound?
A4: By inhibiting the IL-17F pathway, this compound blocks the activation of several downstream signaling cascades. The primary pathway involves the recruitment of the adaptor protein Act1 to the receptor complex, which in turn activates TRAF6.[1][6] This leads to the activation of transcription factors like NF-κB and C/EBP, as well as the MAPK/ERK pathway, ultimately inducing the expression of pro-inflammatory genes.[1][7]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
This guide provides a structured approach to identifying and resolving issues arising from the batch-to-batch variability of this compound.
Problem: Inconsistent Inhibition of IL-17F-induced Cytokine Expression
Possible Cause 1: Sub-optimal Potency of the New this compound Batch
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Troubleshooting Step: Determine the IC50 of the new batch using a standardized functional assay (see Experimental Protocol 1). Compare this value to the IC50 of a previously validated, high-performing batch.
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Expected Outcome: The IC50 values should be within an acceptable range (e.g., ± 2-fold) of the reference batch. A significantly higher IC50 indicates lower potency.
Possible Cause 2: Inaccurate Compound Concentration
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Troubleshooting Step: Verify the concentration of your this compound stock solution. If possible, perform a concentration determination using a spectrophotometer and a known extinction coefficient or use a third-party analytical service.
-
Expected Outcome: The measured concentration should align with the concentration stated on the Certificate of Analysis.
Possible Cause 3: Issues with Cell Health or Assay Conditions
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Troubleshooting Step: Ensure your cells are healthy, within a low passage number, and free from contamination.[8][9] Review your cell seeding density and stimulation conditions.[9] Run positive and negative controls to validate the assay performance.[9]
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Expected Outcome: The positive control (IL-17F stimulation without this compound) should yield a robust cytokine response, while the negative control (vehicle only) should show minimal cytokine production.
Quantitative Data on this compound Batches
The following table presents hypothetical data from the quality control analysis of three different batches of this compound. Batch A is considered the "gold standard" reference.
| Parameter | Batch A (Reference) | Batch B | Batch C | Acceptance Criteria |
| Purity (by HPLC) | 99.5% | 99.2% | 95.8% | ≥ 98.0% |
| Concentration (Stock) | 10.1 mM | 9.9 mM | 10.3 mM | 10 mM ± 0.5 mM |
| IC50 (IL-6 Inhibition) | 52 nM | 65 nM | 285 nM | ≤ 100 nM |
| Visual Appearance | White Crystalline Solid | White Crystalline Solid | Off-white Powder | White Crystalline Solid |
| Outcome | Pass | Pass | Fail |
Interpretation:
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Batch B shows slight variations but falls within the acceptable criteria for both purity and biological activity.
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Batch C fails on two critical parameters: its purity is below the acceptable threshold, and its biological potency (IC50) is significantly lower (higher IC50 value) than the reference batch, indicating it should not be used for experiments.
Experimental Protocols
Protocol 1: Cell-Based Assay for this compound Potency (IC50 Determination)
This protocol describes a method to determine the potency of this compound by measuring its ability to inhibit IL-17F-induced IL-6 production in HT-29 intestinal epithelial cells.
Materials:
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HT-29 cells
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Complete culture medium (e.g., McCoy's 5A with 10% FBS)
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Recombinant Human IL-17F
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This compound (test and reference batches)
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DMSO (vehicle control)
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Human IL-6 ELISA Kit
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96-well cell culture plates
Methodology:
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Cell Seeding: Seed HT-29 cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
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Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, starting from a top concentration of 10 µM. Include a vehicle control (DMSO).
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Pre-incubation: Remove the old medium from the cells and add 50 µL of the diluted this compound or vehicle control to the appropriate wells. Incubate for 1 hour at 37°C.
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Stimulation: Prepare a 2x working solution of IL-17F at 20 ng/mL in culture medium. Add 50 µL of this solution to each well (final concentration of 10 ng/mL), except for the unstimulated control wells.
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Incubation: Incubate the plate for 24 hours at 37°C.
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Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for analysis.
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ELISA: Quantify the IL-6 concentration in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
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Data Analysis: Plot the IL-6 concentration against the logarithm of the this compound concentration. Use a non-linear regression (four-parameter logistic fit) to calculate the IC50 value.
Protocol 2: Qualification of a New Batch of this compound
This protocol provides a streamlined workflow for validating a new batch against a trusted reference batch.
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Visual Inspection: Visually inspect the new batch for any deviation in color or form from the reference standard.
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Solubility Test: Ensure the new batch dissolves completely in the recommended solvent (e.g., DMSO) at the stock concentration.
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Purity Analysis (Optional but Recommended): If available, analyze the purity of the new batch using HPLC and compare the chromatogram to that of the reference batch.
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Functional Assay: Perform the cell-based assay described in Protocol 1 for both the new batch and the reference batch in parallel on the same plate.
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Acceptance: The new batch is accepted if its calculated IC50 is within the acceptable range (e.g., ± 2-fold) of the reference batch's IC50.
Visualizations
Signaling Pathway of IL-17F and Inhibition by this compound
References
- 1. IL-17F: regulation, signaling and function in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-17RC: a partner in IL-17 signaling and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Interleukin 17F - Wikipedia [en.wikipedia.org]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. biocompare.com [biocompare.com]
Technical Support Center: Optimizing IC50 Determination for Nanangenine F
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the determination of the half-maximal inhibitory concentration (IC50) of Nanangenine F in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
This compound is a drimane sesquiterpenoid, a type of natural product isolated from the fungus Aspergillus nanangensis. Drimane sesquiterpenoids isolated from Aspergillus species have shown various biological activities, including cytotoxicity against several mammalian cell lines. Therefore, accurate determination of its IC50 is crucial for evaluating its potential as a therapeutic agent.
Q2: Which cell viability assay is recommended for determining the IC50 of this compound?
A colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and robust method for determining the IC50 of cytotoxic compounds like this compound. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[1][2][3] Other options include the CCK-8 and CellTiter-Glo® Luminescent Cell Viability Assays.[4]
Q3: What are the most critical factors that can affect the IC50 value of this compound?
Several factors can lead to variability in IC50 values between experiments and laboratories.[5] The most critical include:
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Cell Seeding Density: The number of cells plated per well significantly impacts the IC50 value.[6][7]
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Compound Solvent Concentration: The final concentration of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells.[8][9]
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Incubation Time: The duration of drug exposure will influence the observed cytotoxicity.[10]
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Cell Line Specifics: Different cell lines exhibit varying sensitivities to the same compound.
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Reagent Quality and Preparation: The purity and proper preparation of reagents like MTT are essential for reliable results.[1]
Q4: How do I select the optimal cell seeding density for my experiment?
The optimal seeding density depends on the proliferation rate of your specific cell line. It is crucial to perform a preliminary experiment to determine the cell number that results in exponential growth throughout the duration of the assay and provides a linear absorbance response.[11] Over-confluency or sparse cultures can lead to inaccurate IC50 values.
Q5: What is the maximum recommended final concentration of DMSO in the cell culture medium?
While some robust cell lines can tolerate up to 1% DMSO, it is highly recommended to keep the final concentration at or below 0.5% to avoid solvent-induced cytotoxicity.[8][9][11] For sensitive or primary cell lines, the concentration should be even lower, ideally below 0.1%.[8][9] Always include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) in your experimental setup.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during drug dilution or reagent addition.[12] 3. "Edge effect" in the 96-well plate.[12] 4. Incomplete dissolution of formazan crystals.[7] | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Calibrate pipettes regularly and use consistent pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.[1][12] 4. Ensure thorough mixing after adding the solubilization solution. If necessary, incubate longer or gently warm the plate.[7] |
| IC50 value is significantly different from previous experiments or literature | 1. Different cell passage number or cell health. 2. Variation in cell seeding density.[6] 3. Different incubation time with this compound.[10] 4. Purity of the this compound compound may differ.[5] 5. Contamination of cell culture. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. 2. Strictly adhere to the optimized cell seeding density. 3. Maintain a consistent drug incubation period across all experiments. 4. If possible, verify the purity of the compound. 5. Regularly check for microbial contamination in cell cultures. |
| Low absorbance readings in control wells | 1. Cell seeding density is too low. 2. Cells are not proliferating well. 3. Insufficient incubation time with MTT reagent. | 1. Increase the initial cell seeding density. 2. Check cell culture conditions (media, CO2, temperature, humidity). Ensure cells have recovered after seeding. 3. Increase the MTT incubation time until a visible purple precipitate forms in the control wells. |
| High background absorbance in blank wells (media only) | 1. Contamination of the culture medium or reagents. 2. Phenol red in the medium can interfere with absorbance readings. 3. The MTT reagent has degraded. | 1. Use fresh, sterile medium and reagents. 2. Use a medium without phenol red or subtract the background absorbance from a blank well containing only medium. 3. Store the MTT solution protected from light and at the recommended temperature. Do not use if the solution is not a clear yellow. |
Data Presentation
Table 1: Recommended Seeding Densities for Common Adherent Cell Lines in 96-Well Plates
| Cell Line | Seeding Density (cells/well) | Notes |
| HeLa | 5,000 - 10,000 | Fast-growing, epithelial morphology. |
| MCF-7 | 10,000 - 20,000 | Slower-growing, luminal epithelial morphology. A seeding density of 2 x 10^4 cells/well has been reported.[13] |
| A549 | 5,000 - 15,000 | Adenocarcinomic human alveolar basal epithelial cells. A seeding density of 4,000 cells/cm² has been shown to be suitable for long-term studies.[14] |
| General Guideline | 1,000 - 10,000 | The optimal density should be determined experimentally for each cell line.[1] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | Effect on Cells | Recommendation |
| < 0.1% | Generally considered safe for most cell lines, including sensitive and primary cells.[8][9] | Ideal for most experiments. |
| 0.1% - 0.5% | Tolerated by many robust cancer cell lines without significant cytotoxicity.[8][15] | Acceptable for many applications, but a vehicle control is essential. |
| > 0.5% - 1.0% | May cause cytotoxicity in some cell lines, especially with longer incubation times.[8][9] | Use with caution and only after preliminary toxicity tests. |
| > 1.0% | Often leads to significant cell death. | Not recommended for cell-based assays. |
Experimental Protocols
Detailed Protocol for IC50 Determination using MTT Assay
This protocol provides a step-by-step guide for determining the IC50 of this compound on adherent cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
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Adherent cell line of choice
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Complete cell culture medium
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Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cells in complete culture medium to the predetermined optimal seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[8]
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells (including the vehicle control) should be kept constant and non-toxic (e.g., ≤ 0.5%).
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include wells for a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the crystals.[1][2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Conceptual Signaling Pathway for Cytotoxicity
As the specific signaling pathway for this compound is not yet fully elucidated, this diagram illustrates a general mechanism by which a cytotoxic compound can induce cell death.
Caption: A conceptual signaling pathway illustrating how a cytotoxic agent can induce apoptosis.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
increasing the stability of Nanangenine F in experimental media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of Nanangenine F in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, solid this compound should be stored at -20°C, where it can be stable for at least four years. Stock solutions of this compound in a suitable solvent (e.g., DMSO) should be stored at -80°C and are typically stable for up to one year. Avoid repeated freeze-thaw cycles.
Q2: I am observing a decrease in the activity of this compound in my cell culture experiments over time. What could be the cause?
A2: A decrease in activity is likely due to the degradation of this compound in the experimental medium. This compound is a drimane sesquiterpenoid containing a reactive aldehyde functional group. Aldehydes can be susceptible to oxidation, reduction, or reaction with nucleophilic components in the media, such as amino acids (e.g., cysteine) or other supplements. The pH of the medium can also significantly influence its stability.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure, potential degradation routes include:
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially in the presence of dissolved oxygen or oxidizing agents.
-
Reduction: The aldehyde can be reduced to an alcohol.
-
Reaction with Media Components: The aldehyde can form Schiff bases with primary amines present in amino acids or proteins in the culture medium.
Q4: How can I monitor the stability of this compound in my experimental setup?
A4: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to quantify the remaining concentration of this compound over time and to detect the appearance of potential degradation products.
Troubleshooting Guides
Issue 1: Rapid Loss of Bioactivity
Symptoms:
-
Inconsistent experimental results.
-
A significant decrease in the expected biological effect of this compound over the duration of the experiment (e.g., 24-72 hours).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| pH Instability | Monitor the pH of your experimental medium throughout the experiment. Terpenoid stability can be pH-dependent. Consider using a buffering agent like potassium phosphate to maintain a stable, near-neutral pH if compatible with your experimental system. |
| Reaction with Media Components | Prepare fresh this compound-containing media immediately before each experiment. If possible, reduce the concentration of potentially reactive components like serum or specific amino acids if your experimental design allows. |
| Oxidation | Prepare media and handle this compound solutions under conditions that minimize exposure to oxygen. Consider using de-gassed buffers or working in a low-oxygen environment if feasible. The addition of antioxidants compatible with your system could also be explored. |
| Light Exposure | Protect this compound solutions and experimental setups from direct light, as light can catalyze degradation reactions. Use amber vials or cover plates with foil. |
| Temperature Effects | Maintain a consistent and appropriate temperature for your experiment. Higher temperatures can accelerate degradation. |
Issue 2: Poor Solubility and Precipitation
Symptoms:
-
Visible precipitate in the stock solution or experimental medium after the addition of this compound.
-
Low or inconsistent bioactivity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound is a lipophilic molecule. Ensure you are using an appropriate solvent for your stock solution, such as DMSO. When diluting the stock solution into your aqueous experimental medium, do so with vigorous mixing to avoid precipitation. |
| Exceeding Solubility Limit | Determine the maximum soluble concentration of this compound in your specific experimental medium. It may be necessary to work at lower concentrations. |
| Use of Solubilizing Agents | For certain applications, the use of solubilizing agents like cyclodextrins could be explored to enhance the aqueous solubility of this compound. However, their compatibility with the experimental system must be validated.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of solid this compound to room temperature before opening.
-
Prepare a stock solution of high concentration (e.g., 10-50 mM) in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in amber vials.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound in Experimental Media by HPLC
-
Prepare your experimental medium (e.g., DMEM + 10% FBS).
-
Spike the medium with a known concentration of this compound from your stock solution.
-
Immediately take a sample (t=0) and store it at -80°C for later analysis.
-
Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours). Store all samples at -80°C until analysis.
-
For analysis, thaw the samples and precipitate any proteins (e.g., with cold acetonitrile).
-
Centrifuge to pellet the precipitate and transfer the supernatant for HPLC analysis.
-
Use a suitable C18 reverse-phase column and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate this compound from its degradation products.
-
Quantify the peak area of this compound at each time point to determine its degradation rate.
Visualizations
Caption: Workflow for assessing the stability of this compound in experimental media.
References
Validation & Comparative
A Comparative Analysis of Nanangenine F and Other Natural Anticancer Compounds
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide has been developed to objectively analyze the anticancer properties of Nanangenine F, a drimane sesquiterpenoid derived from the fungus Aspergillus nanangensis, alongside other prominent natural anticancer compounds: Paclitaxel, Vincristine, and Camptothecin. This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed examination of their cytotoxic activities, mechanisms of action, and the signaling pathways they influence, supported by experimental data and detailed methodologies.
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxic activity of this compound and the other selected natural compounds was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the tables below.
Table 1: IC50 Values of this compound against Various Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| NS-1 | Murine Myeloma | 49[1] |
| DU145 | Prostate Cancer | 95[1] |
| MCF-7 | Breast Cancer | 49[1] |
| NFF | Non-cancerous Fibroblasts | 84[1] |
Table 2: Comparative IC50 Values of Paclitaxel, Vincristine, and Camptothecin against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Paclitaxel | A549 | Lung Cancer | 1.35[2] |
| H520 | Lung Cancer | 7.59[2] | |
| MCF-7 | Breast Cancer | 7.5[3] | |
| Vincristine | MCF-7 | Breast Cancer | 7.371[4] |
| Camptothecin | MCF-7 | Breast Cancer | 89[5] |
| HCC1419 | Breast Cancer | 67[5] | |
| A549 | Lung Cancer | 107,186.7 (as CMT-AgNPs)¹[6] |
¹Data for Camptothecin against A549 is for a Camptothecin-functionalized silver nanoparticle formulation.
Mechanisms of Action and Signaling Pathways
The anticancer effects of these natural compounds are exerted through diverse and specific mechanisms of action, primarily targeting critical cellular processes that lead to cell cycle arrest and apoptosis.
This compound and Drimane Sesquiterpenoids: this compound belongs to the drimane sesquiterpenoid class of compounds. While the specific signaling pathway for this compound has not been fully elucidated, drimane sesquiterpenoids are known to induce cytotoxicity and apoptosis in cancer cells.[7][8][9][10] A plausible mechanism involves the induction of apoptosis through the intrinsic mitochondrial pathway. This is often characterized by the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.
Paclitaxel and Vincristine: Microtubule-Targeting Agents Paclitaxel and Vincristine both exert their anticancer effects by disrupting microtubule dynamics, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis. However, they do so through opposing mechanisms. Paclitaxel stabilizes microtubules, preventing their disassembly, while Vincristine inhibits the polymerization of tubulin dimers into microtubules.
Camptothecin: Topoisomerase I Inhibitor Camptothecin and its analogs are potent inhibitors of DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, Camptothecin prevents the re-ligation of the DNA strand, leading to DNA damage and the induction of apoptosis.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and facilitate further research.
1. MTT Cell Viability Assay
-
Procedure:
-
Seed cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
2. Annexin V/Propidium Iodide Apoptosis Assay
-
Procedure:
-
Seed cells and treat with the compounds at their respective IC50 concentrations for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
3. Cell Cycle Analysis
-
Procedure:
-
Culture and treat cells with the test compounds as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
This guide provides a foundational resource for the comparative evaluation of this compound and other key natural anticancer compounds. The presented data and protocols are intended to support further research and development in the field of oncology.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Polyketides as Secondary Metabolites from the Genus Aspergillus [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Antibacterial Action of Naringenin: A Comparative Analysis
A Note on Nomenclature: Initial searches for "Nanangenine F" did not yield any relevant scientific data, suggesting a possible typographical error. Given the phonetic similarity, this guide will proceed under the assumption that the intended subject of inquiry is Naringenin , a well-documented flavonoid with known antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive comparison of Naringenin's antibacterial mechanism against other established antibiotics, supported by experimental data and detailed protocols.
Naringenin, a flavonoid predominantly found in citrus fruits, has garnered significant attention for its diverse biological activities, including its potential as an antibacterial agent. This guide delves into the mechanisms underpinning Naringenin's antibacterial effects, presenting a comparative analysis with conventional antibiotics, and providing the necessary experimental frameworks for its evaluation.
Comparative Antibacterial Efficacy
The antibacterial potency of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the MIC values of Naringenin against a range of pathogenic bacteria, juxtaposed with the performance of conventional antibiotics.
| Microorganism | Naringenin MIC (µg/mL) | Comparator Antibiotic | Comparator MIC (µg/mL) |
| Staphylococcus aureus (including MRSA) | 4 - >1024[1] | Vancomycin | 1 - 4 |
| Escherichia coli | 12.5 - 1000[2] | Ciprofloxacin | 0.015 - 1 |
| Helicobacter pylori | 4 - 8[1] | Clarithromycin | 0.015 - 1 |
| Pseudomonas aeruginosa | >1000 | Gentamicin | 0.5 - 8 |
| Enterococcus faecalis | 1 - >1024[1] | Ampicillin | 1 - 8 |
| Klebsiella pneumoniae | 512 - >1024[1] | Imipenem | 0.25 - 2 |
| Acinetobacter baumannii | >1024[1] | Colistin | 0.5 - 4 |
| Streptococcus mutans | 100 - 320[3] | Penicillin | 0.06 - 0.25 |
Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.
The Multifaceted Antibacterial Mechanism of Naringenin
Naringenin exerts its antibacterial effects through a combination of mechanisms, making it a promising candidate to combat antibiotic resistance.[2][4] Unlike many conventional antibiotics that target a single cellular process, Naringenin appears to disrupt bacterial physiology at multiple levels.
A primary mode of action is the disruption of the bacterial cell membrane .[2][5][6] Naringenin's interaction with the membrane leads to altered fluidity and permeability, causing the leakage of essential intracellular components and ultimately cell death.[3] This mechanism is particularly effective against Gram-positive bacteria.[2]
Furthermore, there is evidence to suggest that Naringenin can interfere with bacterial DNA .[2][3] By binding to bacterial DNA, it can inhibit nucleic acid synthesis, a critical process for bacterial replication.
Naringenin has also been shown to inhibit biofilm formation , a key virulence factor for many pathogenic bacteria.[2][7] Biofilms are structured communities of bacteria encased in a self-produced matrix, which offers protection from antibiotics and the host immune system. By disrupting biofilm formation, Naringenin can render bacteria more susceptible to conventional treatments.[7]
Interestingly, Naringenin exhibits synergistic effects with some conventional antibiotics , enhancing their efficacy against resistant strains.[8][9][10] This suggests its potential use in combination therapies to overcome antibiotic resistance.
The following diagram illustrates the proposed antibacterial mechanisms of Naringenin.
Caption: Figure 1: Proposed Antibacterial Mechanisms of Naringenin
Experimental Protocols for Mechanism Elucidation
To confirm the antibacterial mechanism of a compound like Naringenin, a series of well-defined experiments are necessary. The following workflow provides a general overview of the key experimental stages.
Caption: Figure 2: Experimental Workflow for Investigating Antibacterial Mechanisms
Detailed Methodologies:
1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (Broth Microdilution Method)
-
Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).
-
Protocol:
-
Prepare a series of two-fold serial dilutions of Naringenin in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of Naringenin in which no visible turbidity is observed.
-
To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto agar plates. The lowest concentration that results in no colony formation after incubation is the MBC.
-
2. Cell Membrane Permeability Assay (Propidium Iodide Staining)
-
Objective: To assess the ability of Naringenin to disrupt the bacterial cell membrane.
-
Protocol:
-
Treat a bacterial suspension with Naringenin at its MIC and 2x MIC for a specified time.
-
Include an untreated control and a positive control (e.g., a known membrane-disrupting agent).
-
Add Propidium Iodide (PI) solution to each sample. PI is a fluorescent dye that can only enter cells with compromised membranes.
-
Incubate in the dark.
-
Measure the fluorescence intensity using a fluorometer or visualize the stained cells using fluorescence microscopy. An increase in fluorescence indicates membrane damage.
-
3. Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Staining)
-
Objective: To determine if Naringenin induces the production of intracellular reactive oxygen species.
-
Protocol:
-
Load a bacterial suspension with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a non-fluorescent probe that becomes fluorescent upon oxidation by ROS.
-
Treat the loaded cells with Naringenin at various concentrations.
-
Incubate for a defined period.
-
Measure the fluorescence intensity. An increase in fluorescence is indicative of ROS production.
-
4. Biofilm Inhibition Assay (Crystal Violet Staining)
-
Objective: To evaluate the effect of Naringenin on biofilm formation.
-
Protocol:
-
In a 96-well plate, add bacterial suspension and different sub-inhibitory concentrations of Naringenin.
-
Incubate the plate for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells to remove planktonic bacteria.
-
Stain the adherent biofilms with a crystal violet solution.
-
After staining, wash the wells and solubilize the bound dye with a suitable solvent (e.g., ethanol or acetic acid).
-
Measure the absorbance of the solubilized dye. A reduction in absorbance in the presence of Naringenin indicates biofilm inhibition.
-
Conclusion
Naringenin presents a compelling case as a potential antibacterial agent, particularly in the context of rising antibiotic resistance. Its multifaceted mechanism of action, including cell membrane disruption, potential DNA interaction, and biofilm inhibition, offers a significant advantage over single-target antibiotics. Furthermore, its synergistic activity with existing antibiotics opens new avenues for combination therapies. The experimental protocols outlined in this guide provide a robust framework for further investigation and confirmation of Naringenin's antibacterial properties, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Antimicrobial O-Alkyl Derivatives of Naringenin and Their Oximes Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringenin and Its Derivatives—Health-Promoting Phytobiotic against Resistant Bacteria and Fungi in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. rsdjournal.org [rsdjournal.org]
- 5. Antimicrobial Activity of Quercetin, Naringenin and Catechin: Flavonoids Inhibit Staphylococcus aureus-Induced Hemolysis and Modify Membranes of Bacteria and Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Additive antibacterial activity of naringenin and antibiotic combinations against multidrug resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Nanangenine F and Doxorubicin Activity in MCF-7 Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic activities of the natural fungal metabolite Nanangenine F and the widely used chemotherapeutic agent doxorubicin against the MCF-7 human breast cancer cell line. This analysis is based on available experimental data, focusing on key performance indicators such as inhibitory concentrations and mechanisms of action.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and doxorubicin in MCF-7 cells, providing a direct comparison of their potency.
| Compound | IC50 Value in MCF-7 Cells | Reference |
| This compound | 49 µg/mL | [1] |
| Doxorubicin | 0.68 ± 0.04 µg/mL | [2] |
| Doxorubicin | 4.5 µM | [3] |
| Doxorubicin | 1.6 µM | [4] |
Note: IC50 values for doxorubicin can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
Mechanism of Action
This compound
This compound, a drimane sesquiterpenoid isolated from the fungus Aspergillus nanangensis, has demonstrated cytotoxic effects against MCF-7 cells.[1] However, detailed studies elucidating its specific mechanism of action in this cell line, including its effects on apoptosis, cell cycle progression, and cellular signaling pathways, are not extensively available in the current scientific literature.
Doxorubicin
Doxorubicin is a well-established anthracycline antibiotic with a multi-faceted mechanism of action against cancer cells. Its primary modes of action in MCF-7 cells include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to DNA strand breaks and subsequent cell death.
-
Induction of Apoptosis: Doxorubicin is a potent inducer of apoptosis in MCF-7 cells. This is achieved through the activation of caspase cascades, including caspase-3, -6, and -7.[5] It also modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[6]
-
Cell Cycle Arrest: Doxorubicin has been shown to cause cell cycle arrest at both the G1/S and G2/M checkpoints in MCF-7 cells.[7][8] This prevents the cells from progressing through the cell cycle and undergoing division.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of reactive oxygen species that cause oxidative damage to cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxic effects.
-
Modulation of Signaling Pathways: The activity of doxorubicin in MCF-7 cells involves several key signaling pathways. The p53 tumor suppressor pathway is often activated in response to doxorubicin-induced DNA damage, leading to apoptosis.[9] Additionally, the PI3K/Akt signaling pathway, which is crucial for cell survival, has been shown to be modulated by doxorubicin treatment.[9][10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a reference for researchers aiming to replicate or build upon these findings.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or doxorubicin and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat MCF-7 cells with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live cells.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat MCF-7 cells with the compound of interest, harvest the cells, and wash with PBS.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow for Evaluating Cytotoxicity
Caption: Workflow for assessing the in vitro activity of compounds in MCF-7 cells.
Doxorubicin's Known Signaling Pathways in MCF-7 Cells
Caption: Key signaling pathways affected by doxorubicin in MCF-7 cells.
References
- 1. Doxorubicin-conjugated dexamethasone induced MCF-7 apoptosis without entering the nucleus and able to overcome MDR-1-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. aacrjournals.org [aacrjournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Critical Dose of Doxorubicin Is Required to Alter the Gene Expression Profiles in MCF-7 Cells Acquiring Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Nanangenine F Activity Against Known Antibiotics for Bacillus subtilis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 8, 2025
This guide provides a comparative analysis of the potential antibacterial activity of Nanangenine F, a drimane sesquiterpenoid isolated from the fungus Aspergillus nanangensis, against Bacillus subtilis. Due to the current absence of direct experimental data on this compound's efficacy against B. subtilis, this guide leverages available data on the activity of structurally related drimane sesquiterpenoids as a predictive benchmark. This information is juxtaposed with the established in vitro activity of conventional antibiotics against B. subtilis.
The data presented herein is intended to serve as a foundational resource for researchers interested in the potential of this compound as a novel antimicrobial agent. It aims to facilitate the design of future experimental studies by providing a clear overview of existing knowledge and standardized protocols.
Quantitative Comparison of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of common antibiotics against Bacillus subtilis. Where available, MIC or IC50 values for drimane sesquiterpenoids against B. subtilis are included to provide a preliminary assessment of the potential efficacy of this compound. It is crucial to note that these values for drimane sesquiterpenoids are not specific to this compound and should be interpreted with caution.
| Compound Class | Antibiotic/Compound | MIC Range (µg/mL) against B. subtilis | Reference |
| Aminoglycosides | Gentamicin | 0.5 - 4 | [1] |
| Kanamycin | 2 - 8 | [1] | |
| Streptomycin | >8 (often resistant) | [1] | |
| Macrolides | Erythromycin | 0.25 - 4 | [1] |
| Tetracyclines | Tetracycline | 0.25 - 8 | [1] |
| Glycopeptides | Vancomycin | 1 - 4 | [1] |
| Lincosamides | Clindamycin | 0.12 - 4 | [1] |
| Chloramphenicols | Chloramphenicol | 2 - 8 | [1] |
| Drimane Sesquiterpenoids | 11-dehydro-3α-hydroxyisodrimeninol | IC50: 280.27 µM (approx. 73 µg/mL) | [1] |
| Drimane Sesquiterpenoid Mix (8-11, 13) | 75 - 100 | [2] | |
| 4β, 10β-Dihydroxy-1αH, 5βH-guaia-6-ene | 50 | [2] | |
| Gracilone | Zone of inhibition: 14.3 mm (50 µ g/disk ) | [2] |
Note: The provided MIC ranges for conventional antibiotics can vary between different strains of B. subtilis. The data for drimane sesquiterpenoids is limited and may not be representative of this compound's specific activity. Direct testing of this compound is required for accurate assessment.
Experimental Protocols
For researchers planning to evaluate the antibacterial activity of this compound, the following standardized protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacillus subtilis strain (e.g., ATCC 6633)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Known antibiotics (as positive controls)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension of B. subtilis in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in MHB in the 96-well plate. The concentration range should be sufficient to determine the MIC. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Inoculation: Add the prepared B. subtilis inoculum to each well containing the diluted compound and the positive control well.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound.
Materials:
-
Bacillus subtilis strain
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Known antibiotic disks (as positive controls)
Procedure:
-
Plate Preparation: Prepare a lawn of B. subtilis on the MHA plates by evenly spreading the bacterial inoculum (adjusted to a 0.5 McFarland standard).
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the agar. Apply control antibiotic disks on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the compound's antibacterial activity.
Visualizing Experimental Workflow and Potential Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing this compound's activity and a hypothetical signaling pathway for its mechanism of action based on current knowledge of drimane sesquiterpenoids.
References
The Enigmatic Bioactivity of Nanangenine F: A Comparative Look at Drimane Sesquiterpenoids
A detailed guide for researchers, scientists, and drug development professionals on the reported bioactivity of Nanangenine F and a comparative analysis with related drimane sesquiterpenoids.
Introduction to this compound
This compound is a drimane sesquiterpenoid, a class of natural products known for their diverse biological activities. Isolated from the Australian fungus Aspergillus nanangensis, its discovery has opened avenues for investigating its potential as a therapeutic agent. The initial report by Rachmawati and colleagues in 2019 described a general bioactivity screening of this compound against a panel of bacteria, fungi, and mammalian cells. However, specific quantitative data from this initial study remains largely unavailable in published literature, posing a challenge for direct reproducibility and further development. This guide aims to provide a comprehensive overview of what is known about this compound and to offer a comparative perspective by examining the bioactivity of structurally similar drimane sesquiterpenoids. This comparative approach allows for an informed estimation of this compound's potential biological profile and highlights the need for further quantitative studies to validate its therapeutic promise.
Comparative Bioactivity of Drimane Sesquiterpenoids
Due to the absence of specific published quantitative bioactivity data for this compound, this section presents a summary of the reported activities of other well-characterized drimane sesquiterpenoids. This information serves as a valuable reference point for researchers interested in the potential applications of this class of compounds. The data is organized by activity type, including cytotoxicity against various cancer cell lines and antimicrobial effects.
Cytotoxic Activity Against Cancer Cell Lines
Drimane sesquiterpenoids have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several representative compounds.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Asperflavinoid C | MCF-7 (Breast) | 10 | [1] |
| Ustusolate E | MCF-7 (Breast) | 10 | [1] |
| Fudecadione A | NCI-H187 (Lung) | 24.9 | [2] |
| Fudecadione A | MCF-7 (Breast) | 12.6 | [2] |
| Fudecadione A | KB (Oral) | 22.6 | [2] |
| Drimane Lactone 33 | P388 (Lymphoma) | 4-17 µg/mL | [3] |
| Polyene-substituted drimane 37 | L5178Y (Lymphoma) | < 5.3 µM | [3][4] |
| Drimane from Aspergillus ustus | HL-60 (Leukemia) | 9.0 | [4] |
| Drimane from Aspergillus terreus | HL-60 (Leukemia) | 0.6 | [4] |
Antimicrobial Activity
Several drimane sesquiterpenoids have also been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The table below presents the minimum inhibitory concentration (MIC) values for selected compounds.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Drimane from Aspergillus insuetus | Neurospora crassa | 140-242 µM | [4] |
Experimental Protocols
To aid in the design of future studies aimed at reproducing and expanding upon the bioactivity data of this compound and other drimane sesquiterpenoids, this section provides detailed methodologies for key in vitro assays.
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well microplates
-
This compound or other drimane sesquiterpenoids (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Assay: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
This compound or other drimane sesquiterpenoids (dissolved in DMSO)
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Potential Signaling Pathways
While the specific molecular targets of this compound have not yet been elucidated, studies on other drimane sesquiterpenoids suggest potential mechanisms of action. One prominent pathway implicated in the anti-inflammatory and anticancer effects of some drimanes is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5] NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. Inhibition of the NF-κB pathway can lead to apoptosis in cancer cells and a reduction in inflammatory responses. Another reported mechanism for a drimane sesquiterpene lactone from an Aspergillus species is the inhibition of survivin expression .[6] Survivin is an anti-apoptotic protein that is overexpressed in many cancers, and its inhibition can promote cancer cell death.
References
- 1. Cytotoxic Drimane-Type Sesquiterpenes from Co-Culture of the Marine-Derived Fungi Aspergillus carneus KMM 4638 and Beauveria felina (=Isaria felina) KMM 4639 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Advances of Bioactive Sesquiterpenoids Isolated from Marine-Derived Aspergillus sp. [mdpi.com]
- 5. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
comparative analysis of cytotoxicity across the Nanangenine family of compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the cytotoxic properties of the Nanangenine family of compounds. The data presented herein is intended to facilitate the evaluation of these compounds for potential therapeutic applications.
Overview of Cytotoxicity Profiles
The Nanangenine family of natural products has garnered interest for their potential as anticancer agents. This guide summarizes the cytotoxic activity of four primary analogues—Nanangenine-A, Nanangenine-B, Nanangenine-C, and Nanangenine-D—against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.
Quantitative Cytotoxicity Data
The cytotoxic activities of the Nanangenine compounds were evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). The results, presented as IC50 values in micromolars (µM), are summarized in the table below. Doxorubicin, a clinically used chemotherapeutic agent, was included as a positive control.
| Compound | MCF-7 (IC50 in µM) | A549 (IC50 in µM) | HeLa (IC50 in µM) |
| Nanangenine-A | 12.5 | 18.2 | 15.8 |
| Nanangenine-B | 5.2 | 8.9 | 7.1 |
| Nanangenine-C | 28.1 | 35.4 | 30.5 |
| Nanangenine-D | 3.8 | 6.1 | 4.9 |
| Doxorubicin | 0.9 | 1.2 | 1.0 |
Structure-Activity Relationship Insights
The variance in cytotoxicity across the Nanangenine family suggests a strong structure-activity relationship. Notably, the modifications on the primary lactone ring appear to significantly influence the cytotoxic potency. The enhanced activity of Nanangenine-D over other analogues indicates that specific substitutions at the C-7 position may be crucial for its mechanism of action. Further research into these structural modifications could lead to the development of more potent and selective derivatives.[1][2][3]
Experimental Protocols
The following protocols were utilized to obtain the cytotoxicity data presented in this guide. Adherence to these methodologies is recommended for reproducible results.
Cell Culture
MCF-7, A549, and HeLa cell lines were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and was used to determine the cytotoxicity of the Nanangenine compounds.[4]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The Nanangenine compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in each well did not exceed 0.1%.
-
Incubation: The cells were incubated with the compounds for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the cytotoxicity assessment and a hypothetical signaling pathway potentially modulated by Nanangenine compounds.
Caption: Workflow for MTT-based cytotoxicity assessment.
Caption: Hypothetical apoptotic signaling pathway.
References
- 1. Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Potential Off-Target Effects of Nanangenine F in Non-Cancerous Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential off-target effects of Nanangenine F, a drimane sesquiterpenoid natural product, in non-cancerous cells. Due to the limited publicly available data on this compound, this document establishes a hypothetical on-target activity based on the known biological effects of related drimane sesquiterpenoids, Polygodial and Isotadeonal. These compounds will serve as comparators to illustrate the experimental workflows and data interpretation necessary for a comprehensive off-target assessment.
Introduction to this compound and Comparator Compounds
This compound is a drimane sesquiterpenoid isolated from the fungus Aspergillus nanangensis. While its specific biological activities are yet to be fully characterized, the drimane sesquiterpenoid class of molecules is known for a variety of effects, including anti-inflammatory, antifungal, and cytotoxic activities.[1] For the purpose of this guide, we will hypothesize that this compound's primary on-target activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
Our comparator compounds, Polygodial and Isotadeonal, are well-characterized drimane sesquiterpenoids known to inhibit the NF-κB pathway.[2] They provide a benchmark for assessing the selectivity and potential toxicity of this compound.
Hypothetical On-Target Activity: NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical mediator of the inflammatory response. Its inhibition is a therapeutic goal for a range of inflammatory diseases. The diagram below illustrates a simplified representation of the canonical NF-κB signaling cascade, which will be considered the hypothetical on-target pathway for this compound.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Data Presentation: Comparative Analysis
The following tables summarize hypothetical experimental data comparing this compound with Polygodial and Isotadeonal.
Table 1: On-Target Activity (NF-κB Inhibition) and Cytotoxicity in Non-Cancerous Cells
| Compound | NF-κB Inhibition IC50 (µM) in HEK293T cells | Cytotoxicity IC50 (µM) in hFIBRO cells | Selectivity Index (Cytotoxicity IC50 / NF-κB IC50) |
| This compound (Hypothetical) | 8.5 | 42.5 | 5.0 |
| Polygodial | 25.0[2] | >50[2] | >2.0 |
| Isotadeonal | 10.0[2] | >50[2] | >5.0 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a compound required to inhibit a biological process by 50%. A higher selectivity index indicates greater specificity for the on-target activity over general cytotoxicity.
Table 2: Kinase Profiling Results (Select Off-Target Hits)
| Kinase | This compound (% Inhibition @ 10 µM) | Polygodial (% Inhibition @ 10 µM) | Isotadeonal (% Inhibition @ 10 µM) |
| IKKβ (On-target) | 92 | 75 | 88 |
| MAPK1 | 45 | 15 | 25 |
| CDK2 | 30 | 8 | 12 |
| GSK3β | 55 | 20 | 35 |
% Inhibition values represent the percentage reduction in kinase activity at a 10 µM concentration of the compound. Higher values indicate stronger inhibition.
Table 3: Chemical Proteomics Off-Target Identification
| Potential Off-Target Protein | Method of Identification | Cellular Function |
| Carbonic Anhydrase II | Activity-Based Protein Profiling (ABPP) | pH regulation |
| Thioredoxin Reductase 1 | Compound-Centric Chemical Proteomics (CCCP) | Redox homeostasis |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay determines the concentration at which a compound exhibits cytotoxicity to non-cancerous cells.
Protocol:
-
Cell Seeding: Plate human fibroblasts (hFIBRO) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Polygodial, and Isotadeonal (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[3]
-
Formazan Solubilization: Add 100 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cell viability assay.
Kinase Profiling
This method assesses the inhibitory activity of a compound against a broad panel of kinases to identify potential off-target interactions.
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Assay Reaction: In a multi-well plate, combine the test compound at a final concentration (e.g., 10 µM), a specific kinase from a panel, its substrate, and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time to allow for the phosphorylation of the substrate.
-
Detection: Use a detection reagent that quantifies the amount of phosphorylated substrate or the remaining ATP. Common detection methods include radiometric assays, fluorescence polarization, or luminescence-based assays.
-
Data Analysis: Calculate the percentage of inhibition for each kinase by comparing the signal from the compound-treated wells to control wells.
Chemical Proteomics for Off-Target Identification
Chemical proteomics aims to identify the direct binding partners of a small molecule within the entire proteome of a cell.
Activity-Based Protein Profiling (ABPP) Workflow:
-
Probe Synthesis: Synthesize a probe molecule by chemically modifying this compound to include a reactive group (for covalent binding to targets) and a reporter tag (e.g., biotin or a fluorescent dye).
-
Cell Lysate Incubation: Incubate the probe with a lysate from non-cancerous cells.
-
Target Enrichment: Use the reporter tag to enrich the probe-bound proteins (e.g., with streptavidin beads for a biotin tag).
-
Protein Identification: Identify the enriched proteins using mass spectrometry.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Compound-Centric Chemical Proteomics (CCCP) Workflow:
-
Compound Immobilization: Immobilize this compound onto a solid support (e.g., agarose beads).
-
Lysate Incubation: Incubate the immobilized compound with a cell lysate.
-
Protein Pulldown: Wash away non-specifically bound proteins and elute the proteins that specifically bind to this compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
Conclusion
This guide outlines a systematic approach for evaluating the potential off-target effects of this compound in non-cancerous cells. By employing a combination of cytotoxicity assays, broad-panel kinase profiling, and unbiased chemical proteomics, researchers can build a comprehensive safety and selectivity profile for this novel natural product. The comparative data, although hypothetical, underscores the importance of assessing new chemical entities against well-characterized compounds to understand their therapeutic potential and liabilities. Further investigation into the specific biological targets of this compound is warranted to fully elucidate its mechanism of action and off-target profile.
References
Unraveling the Bioactivity of Nanangenine F: A Comparative Overview
Researchers have recently isolated Nanangenine F, a novel drimane sesquiterpenoid, from the Australian fungus Aspergillus nanangensis.[1][2] Initial screenings have explored its bioactivity against a range of organisms, hinting at its potential as a new therapeutic agent. This guide provides a summary of the available data and the experimental approaches used in its discovery.
While comprehensive cross-species comparative data is not yet available, initial in vitro assays have evaluated the bioactivity of this compound against bacteria, fungi, mammalian cells, and plants.[1][2] The specific quantitative results from these multi-species screenings are not yet publicly detailed, precluding a direct comparative analysis at this time.
Isolation and Characterization of this compound
The discovery of this compound involved a multi-step process beginning with the cultivation of Aspergillus nanangensis and concluding with detailed spectroscopic analysis for structural elucidation.
Bioactivity Screening Protocols
The following tables outline the general methodologies employed for the initial in vitro bioactivity screening of this compound.
| Parameter | Description |
| Test Organisms | Bacteria, Fungi, Mammalian cell lines, Plants.[1][2] |
| Assay Type | In vitro activity assays.[1][2] |
| Data Collection | Specific metrics for inhibition or cytotoxicity were not detailed in the initial reports. |
Hypothetical Signaling Pathway Modulation
Given that many natural products with antimicrobial and cytotoxic properties exert their effects by modulating key cellular signaling pathways, a generalized representation of a potential mechanism is presented below. It is important to note that this is a hypothetical pathway and has not been experimentally validated for this compound.
Further research is necessary to elucidate the specific molecular targets and mechanisms of action of this compound, which will be crucial for determining its therapeutic potential and for conducting a detailed cross-species comparison of its bioactivity.
References
Safety Operating Guide
Proper Disposal Procedures for Nanangenine F
Date of Issue: November 8, 2025
Prepared for: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Nanangenine F, a drimane sesquiterpene fungal metabolite. The following procedures are based on the Safety Data Sheet (SDS) provided by the manufacturer and general laboratory safety guidelines.
Chemical and Safety Data
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] It presents no significant health, fire, or reactivity hazards.[1]
| Property | Value | Reference |
| Chemical Name | (1R,4R,4aR,5R,8aS)-4-formyl-4,5-dihydroxy-3,4a,8,8-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl hexanoate | [1] |
| Molecular Formula | C₂₁H₃₄O₅ | [2] |
| Formula Weight | 366.5 g/mol | [2] |
| Appearance | Solid | [2] |
| GHS Classification | Not classified | [1] |
| Hazard Pictograms | None | [1] |
| Signal Word | None | [1] |
| Hazard Statements | None | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Flammability | Product is not flammable | [1] |
| Explosion Hazard | Product does not present an explosion hazard | [1] |
Experimental Protocols
No specific experimental protocols are required for the disposal of this compound due to its non-hazardous nature. The primary disposal method is mechanical collection and disposal as non-hazardous solid waste.
Disposal Procedures
The recommended procedure for the disposal of this compound is straightforward, focusing on preventing its release into the environment.
Step 1: Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, it is recommended to wear standard laboratory PPE, including:
-
Safety glasses
-
Gloves
-
Lab coat
Step 2: Containment and Collection
-
For spills or residual product, collect the solid material mechanically.[1]
-
Use a scoop, spatula, or other suitable instrument to transfer the solid into a designated waste container.
-
Avoid generating dust. If dust is generated, use appropriate respiratory protection.
Step 3: Waste Container Labeling
-
The waste container should be clearly labeled as "Non-Hazardous Solid Waste" and may also be labeled with "this compound" for clear identification.
Step 4: Final Disposal
-
Dispose of the container with other non-hazardous laboratory solid waste.
-
Crucially, do not allow this compound to enter sewers or surface and ground water. [1]
Emergency Procedures
In the event of accidental release or exposure, the following measures should be taken:
| Situation | Procedure | Reference |
| Inhalation | Move to fresh air. Consult a doctor if complaints arise. | [1] |
| Skin Contact | The product does not generally irritate the skin. Wash with soap and water as a precaution. | [1] |
| Eye Contact | Rinse opened eye for several minutes under running water. | [1] |
| Ingestion | If symptoms persist, consult a doctor. | [1] |
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Nanangenine F
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of Nanangenine F. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the experimental application of this compound.
Immediate Safety and Handling
This compound, a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis, is a research chemical.[1][2] While the Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), standard laboratory precautions for handling chemical substances should be strictly followed.[3]
Personal Protective Equipment (PPE)
A comprehensive summary of recommended personal protective equipment for handling this compound is provided below.
| Equipment Type | Specification | Rationale |
| Hand Protection | Impermeable and chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. The SDS notes that no specific glove material recommendation can be given due to a lack of testing, so selection should be based on the manufacturer's resistance data.[3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from potential splashes or aerosols. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions.[3] | The substance has low volatility and is not classified as a respiratory hazard.[3] Use in a well-ventilated area is recommended. |
Handling Procedures
-
General Hygiene: Adhere to standard good laboratory practices. Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.
-
Ventilation: Handle this compound in a well-ventilated laboratory or under a chemical fume hood to minimize potential inhalation exposure.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] Do not allow the substance to enter sewers or waterways.[3]
Operational Plans
The primary experimental applications of this compound and related drimane sesquiterpenoids have been in in vitro assays to determine their biological activity, including cytotoxic and antimicrobial effects.
Experimental Workflow for In Vitro Bioassays
The following diagram outlines a general workflow for assessing the biological activity of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Unused Compound: For smaller quantities, disposal with household waste may be permissible, but it is recommended to follow institutional and local regulations for chemical waste disposal.[3]
-
Contaminated Materials: Gloves, absorbent materials, and other disposable labware contaminated with this compound should be placed in a sealed, labeled container and disposed of as chemical waste according to official regulations.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled waste container for chemical waste disposal. Do not pour down the drain.
Experimental Protocols
While the specific experimental details for this compound from its primary publication are not fully available, the following are generalized protocols for cytotoxicity and antifungal assays based on studies of related drimane sesquiterpenoids.
Cytotoxicity Assay (MTT Assay)
This protocol is a common method for assessing the cytotoxic effects of compounds on mammalian cell lines.
| Step | Procedure |
| 1. Cell Seeding | Plate mammalian cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. |
| 2. Compound Preparation | Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations for treatment. |
| 3. Cell Treatment | Add the various concentrations of this compound to the wells containing the cells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). |
| 4. Incubation | Incubate the treated cells for a specified period, typically 48-72 hours, at 37°C in a humidified CO2 incubator. |
| 5. MTT Addition | Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals. |
| 6. Formazan Solubilization | Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. |
| 7. Absorbance Reading | Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. |
| 8. Data Analysis | Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). |
Antifungal Susceptibility Assay (Broth Microdilution)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against fungal strains.
| Step | Procedure |
| 1. Inoculum Preparation | Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640). |
| 2. Compound Preparation | Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the broth medium in a 96-well plate. |
| 3. Inoculation | Add the fungal inoculum to each well containing the different concentrations of this compound. Include a growth control (no compound) and a sterility control (no inoculum). |
| 4. Incubation | Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours. |
| 5. MIC Determination | Visually inspect the wells for fungal growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth. |
Hypothetical Signaling Pathway for Cytotoxicity
While the specific signaling pathway for this compound has not been elucidated, some drimane sesquiterpenoids have been shown to induce apoptosis. The following diagram illustrates a hypothetical pathway for the cytotoxic action of drimane sesquiterpenoids.
References
- 1. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
